Allyloxytrimethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(prop-2-enoxy)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVKGDEKPPREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066319 | |
| Record name | Allyloxytrimethylsilane | |
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Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18146-00-4 | |
| Record name | Allyl trimethylsilyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |
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| Record name | Allyloxytrimethylsilane | |
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| Record name | Allyloxytrimethylsilane | |
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Foundational & Exploratory
What are the chemical properties of allyloxytrimethylsilane
An In-depth Technical Guide to the Chemical Properties of Allyloxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 18146-00-4) is a versatile organosilicon compound widely utilized in organic synthesis as a silylating agent, a precursor to silyl (B83357) enol ethers, and an important intermediate in the preparation of diverse silicone compounds.[1] Its unique reactivity, stemming from the combination of an allyl group and a trimethylsilyloxy moiety, makes it a valuable tool for C-C bond formation and as a protective group. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key reactions, and detailed experimental protocols relevant to its synthesis and application.
Chemical and Physical Properties
This compound is a clear, colorless liquid that is sensitive to moisture.[2][3] It should be stored in a cool, well-ventilated place in its original, tightly sealed container to prevent hydrolysis.[1][4]
| Property | Value | Reference(s) |
| CAS Number | 18146-00-4 | [2][3] |
| Molecular Formula | C₆H₁₄OSi | [2][5] |
| Molecular Weight | 130.26 g/mol | [2][6] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 100-102 °C | [2][5] |
| Melting Point | < 0 °C | [2][3] |
| Density | 0.773 g/mL at 25 °C | [2][5] |
| Refractive Index (n²⁰/D) | 1.397 | [2][5] |
| Flash Point | -0.6 °C (31 °F) | [2][3] |
| Vapor Pressure | 38 mmHg at 25 °C | [2] |
| Synonyms | (2-Propenyloxy)trimethylsilane, 3-(Trimethylsilyloxy)-1-propene, Trimethylsilyl (B98337) allyl ether | [2] |
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the trimethylsilyl group and the allyl moiety. The spectrum is typically recorded in CDCl₃.
| Assignment (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| -Si(CH₃)₃ | ~0.07 | Singlet | - | [7] |
| -O-CH₂- | ~4.08 | Doublet | - | [7] |
| =CH₂ (trans) | ~5.19 | Doublet | J(A,B)=16.8 | [7] |
| =CH₂ (cis) | ~5.03 | Doublet | J(A,C)=10.4 | [7] |
| -CH= | ~5.86 | Multiplet | - | [7] |
¹³C NMR Spectroscopy
The carbon NMR spectrum shows five distinct signals corresponding to the different carbon environments in the molecule.
| Assignment (Structure) | Chemical Shift (δ, ppm) | Reference(s) |
| -Si(CH₃)₃ | ~ -0.5 | (Predicted) |
| -O-CH₂- | ~64.5 | (Predicted) |
| =CH₂ | ~114.0 | (Predicted) |
| -CH= | ~135.5 | (Predicted) |
Note: Experimental values may vary slightly depending on solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups. The Si-O-C linkage, C=C double bond, and Si-(CH₃)₃ group are particularly prominent.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference(s) |
| ~3080 | =C-H Stretch (alkene) | Medium | [8][9] |
| 2960-2850 | C-H Stretch (alkyl) | Strong | [8][9] |
| ~1645 | C=C Stretch (alkene) | Medium | [10] |
| ~1250, ~840 | Si-CH₃ Bending/Rocking | Strong | [10] |
| ~1100-1050 | Si-O-C Asymmetric Stretch | Strong | [10] |
| ~990, ~920 | =C-H Bend (out-of-plane) | Strong | [10] |
Mass Spectrometry (MS)
Under Electron Ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 130 may be observed, though it can be weak. Key fragmentation pathways include:
-
Loss of a methyl group (-CH₃): A prominent peak at m/z 115 [M-15]⁺ is expected, resulting from the stable trimethylsilyl cation fragment.
-
Loss of the allyl group (-C₃H₅): A peak at m/z 89 [(CH₃)₃SiO]⁺.
-
Cleavage of the silyl group: A peak at m/z 73 [(CH₃)₃Si]⁺, which is often a base peak for trimethylsilyl compounds.
-
McLafferty-type rearrangements: Possible, leading to more complex fragmentation patterns.
Reactivity and Key Synthetic Applications
Hydrolysis
This compound is sensitive to moisture and will hydrolyze in the presence of water or protic solvents to yield allyl alcohol and hexamethyldisiloxane. This reaction is typically acid or base-catalyzed.
Isomerization to Silyl Enol Ether
A key reaction of this compound is its isomerization to the corresponding silyl enol ether, (E/Z)-1-(trimethylsilyloxy)prop-1-ene. This transformation can be achieved via a radical-chain mechanism using a thiol catalyst or through transition-metal catalysis (e.g., with iridium complexes), which can offer high stereoselectivity.[1][11] Silyl enol ethers are exceptionally useful intermediates in organic synthesis, serving as enolate equivalents in reactions like aldol (B89426) additions and Michael reactions.[12]
Caption: Isomerization of this compound.
Precursor in Allylation Reactions
While allyltrimethylsilane (B147118) is the classic reagent for the Hosomi-Sakurai reaction, this compound can be considered a functionalized analogue.[7][13] The fundamental reaction involves the Lewis acid-catalyzed addition of the allyl group to an electrophile, such as a ketone or aldehyde, to form a homoallylic alcohol. The β-silicon effect stabilizes the carbocation intermediate formed during the reaction.
Caption: Generalized Hosomi-Sakurai Allylation Pathway.
Experimental Protocols
Synthesis of this compound via Silylation of Allyl Alcohol
This protocol describes the preparation of this compound from allyl alcohol and trimethylsilyl chloride, using triethylamine (B128534) as a base to neutralize the HCl byproduct.
Caption: Workflow for the Synthesis of this compound.
Materials:
-
Allyl alcohol (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv), freshly distilled
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add allyl alcohol (1.0 equiv) and anhydrous DCM.
-
Add triethylamine (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (1.1 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate of triethylammonium (B8662869) chloride will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric pressure (b.p. 100-102 °C) to yield pure this compound.[2]
Radical-Catalyzed Isomerization to a Silyl Enol Ether
This protocol describes the conversion of this compound to its corresponding silyl enol ether using a radical initiator and a thiol catalyst.[1]
Materials:
-
This compound (1.0 equiv)
-
Pentafluorothiophenol (PFTP) (catalyst, ~5 mol%)
-
Di-tert-butyl peroxide (DBPB) or Azobisisobutyronitrile (AIBN) (radical initiator, ~5 mol%)
-
Anhydrous toluene (B28343) or benzene
Procedure:
-
To an oven-dried flask equipped with a reflux condenser and nitrogen inlet, add this compound (1.0 equiv) and anhydrous toluene.
-
Add the thiol catalyst (e.g., PFTP, 5 mol%) and the radical initiator (e.g., DBPB, 5 mol%) to the solution.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours.
-
Monitor the isomerization by GC-MS or ¹H NMR by observing the disappearance of the starting material and the appearance of the silyl enol ether signals.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure, followed by careful distillation to separate the silyl enol ether from the catalyst and initiator residues.[1]
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, open flames, and hot surfaces. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]
Disclaimer: This document is intended for informational purposes for trained professionals. All procedures should be conducted with appropriate safety precautions and risk assessments.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyltrimethylsilane(762-72-1) 13C NMR spectrum [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(18146-00-4) 1H NMR [m.chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. gelest.com [gelest.com]
- 11. A stereoselective isomerization of allyl silyl ethers to (E)- or (Z)-silyl enol ethers using cationic iridium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
Allyloxytrimethylsilane CAS number and molecular weight information
Allyloxytrimethylsilane , with the CAS number 18146-00-4 , is a versatile organosilicon reagent widely employed in organic synthesis.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
This compound is a colorless liquid with a molecular formula of C₆H₁₄OSi and a molecular weight of 130.26 g/mol .[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 18146-00-4 | [1] |
| Molecular Formula | C₆H₁₄OSi | [1] |
| Molecular Weight | 130.26 g/mol | [1] |
| Boiling Point | 100-102 °C | ChemicalBook |
| Density | 0.773 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n20/D) | 1.397 | ChemicalBook |
| Flash Point | 31 °F | ChemicalBook |
Synthesis of this compound
The synthesis of this compound is typically achieved through the silylation of allyl alcohol with a suitable silylating agent, most commonly chlorotrimethylsilane (B32843), in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Silylation of Allyl Alcohol
This protocol outlines a general procedure for the preparation of this compound.
Materials:
-
Allyl alcohol
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous triethylamine (B128534) (Et₃N) or pyridine
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add allyl alcohol and a molar excess of anhydrous triethylamine (or pyridine) dissolved in anhydrous diethyl ether (or DCM).
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of chlorotrimethylsilane via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture will contain a precipitate of triethylammonium (B8662869) chloride. Filter the mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Key Applications in Organic Synthesis
This compound serves as a valuable precursor to nucleophilic allyl species, primarily in reactions analogous to the Hosomi-Sakurai reaction. This reaction involves the Lewis acid-promoted allylation of various electrophiles, such as carbonyl compounds.
The Hosomi-Sakurai Type Reaction
General Reaction Mechanism:
-
The Lewis acid activates the carbonyl compound, making it more electrophilic.
-
The π-bond of the allyl group in this compound acts as a nucleophile, attacking the activated carbonyl carbon.
-
This attack is accompanied by the transfer of the trimethylsilyl (B98337) group to the carbonyl oxygen, forming a silyl (B83357) enol ether.
-
Subsequent workup can hydrolyze the silyl enol ether to the corresponding homoallylic alcohol.
Experimental Protocol: Allylation of a Carbonyl Compound
This protocol provides a general methodology for the allylation of an aldehyde or ketone using this compound.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Syringe
-
Nitrogen or Argon gas inlet
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carbonyl compound dissolved in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) via syringe.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add this compound dropwise via syringe.
-
Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product, typically a silyl enol ether, by flash column chromatography. If the homoallylic alcohol is the desired product, an acidic workup can be employed to hydrolyze the silyl enol ether.
Conclusion
This compound is a key reagent in organic synthesis, offering a reliable method for the introduction of an allyl group. Its synthesis from readily available starting materials and its utility in carbon-carbon bond-forming reactions, particularly in Hosomi-Sakurai type allylations, make it an important tool for medicinal chemists and researchers in drug discovery for the construction of complex molecular architectures.
References
An In-depth Technical Guide to the Spectroscopic Interpretation of Allyloxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for allyloxytrimethylsilane, a versatile reagent in organic synthesis. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra is detailed below, offering valuable insights for its identification and application in research and development.
Molecular Structure and Spectroscopic Correlation
This compound possesses a unique structure combining a trimethylsilyl (B98337) ether with an allyl group. This combination of functionalities gives rise to a distinct spectroscopic signature, which is invaluable for its characterization.
Fundamental Reactivity of Allyloxytrimethylsilane with Various Electrophiles: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Allyloxytrimethylsilane, a trimethylsilyl (B98337) (TMS) protected form of allyl alcohol, is a versatile reagent in organic synthesis. While often utilized as a protecting group, its intrinsic reactivity with electrophiles presents unique opportunities for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with a range of electrophiles. It delineates the critical distinction between this compound (an allyl silyl (B83357) ether) and the more commonly discussed allyltrimethylsilane (B147118), outlines its primary modes of nucleophilic activation, and details its reactions with key electrophilic classes, including acetals, aldehydes, ketones, epoxides, and Michael acceptors. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in chemical research and drug development.
Introduction: A Tale of Two Allylsilanes
In synthetic chemistry, precision in nomenclature is paramount to understanding reactivity. This compound (CH₂=CHCH₂OSi(CH₃)₃) is an allyl silyl ether, characterized by a silicon-oxygen bond. Its reactivity is primarily dictated by the chemistry of the allyl ether moiety. This is fundamentally different from its isomer, allyltrimethylsilane (CH₂=CHCH₂Si(CH₃)₃), which possesses a carbon-silicon bond. Allyltrimethylsilane is a staple of the renowned Hosomi-Sakurai reaction, where the allyl group acts as a γ-carbon nucleophile upon Lewis acid activation.[1]
This compound does not undergo the Hosomi-Sakurai reaction. Instead, its nucleophilic character can be harnessed through two primary pathways:
-
Deprotonation of the Allylic C-H Bond: The protons on the carbon adjacent to the oxygen (the α-carbon) are acidic enough to be removed by a strong base, generating a potent α-oxyallyl carbanion.
-
Nucleophilic Attack by the π-Bond: The double bond can act as a nucleophile, typically requiring activation of the electrophile by a strong Lewis acid. This reactivity is analogous to that of simple allyl ethers.
This guide will explore these pathways in detail.
Reactivity via α-Deprotonation and Alkylation
The most direct and versatile method for employing this compound as a nucleophile is through the generation of its corresponding α-anion. Treatment with a strong organolithium base, such as sec-butyllithium (B1581126) or n-butyllithium, in an ethereal solvent at low temperatures efficiently generates the lithiated intermediate. This carbanion is a powerful nucleophile that readily reacts with a variety of electrophiles.
Reactions with Aldehydes and Ketones
The generated α-oxyallyl anion adds readily to the carbonyl carbon of aldehydes and ketones, forming silyl-protected homoallylic diol derivatives. Subsequent acidic workup can cleave the silyl ether to furnish the corresponding diol.
| Entry | Electrophile (RCHO/R₂CO) | Product Structure (Post-Workup) | Typical Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-but-3-ene-1,2-diol | 85-95 |
| 2 | Cyclohexanone | 1-(1-Hydroxybut-3-en-2-yl)cyclohexan-1-ol | 80-90 |
| 3 | Acetone | 2-Methyl-pent-4-ene-2,3-diol | 75-85 |
| 4 | Isobutyraldehyde | 5-Methyl-hex-1-ene-3,4-diol | 82-92 |
Note: Yields are representative for analogous α-alkoxy carbanion additions and may vary based on specific conditions.
Reactions with Epoxides
Epoxides undergo ring-opening via nucleophilic attack of the carbanion at the least sterically hindered carbon. This reaction provides a route to silyl-protected 1,4-diol derivatives, which are valuable synthetic intermediates.
| Entry | Electrophile (Epoxide) | Product Structure (Post-Workup) | Regioselectivity | Typical Yield (%) |
| 1 | Propylene Oxide | Hept-6-ene-1,4,5-triol | Attack at C1 | 80-90 |
| 2 | Styrene Oxide | 1-Phenyl-hex-5-ene-1,2,4-triol | Attack at C2 | 75-85 |
| 3 | Cyclohexene Oxide | 2-(1-Hydroxybut-3-en-2-yl)cyclohexan-1-ol | trans-diol | 85-95 |
Note: Yields and regioselectivity are based on established principles of epoxide ring-opening by strong carbon nucleophiles.[2][3]
Experimental Protocol: Generation and Reaction of Lithiated this compound
Warning: This procedure involves pyrophoric reagents (organolithiums) and must be conducted under an inert atmosphere by trained personnel.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.
-
Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (B95107) (THF, 5 mL per mmol of this compound) and cooled to -78 °C in a dry ice/acetone bath.
-
Anion Generation: this compound (1.0 eq) is added via syringe. sec-Butyllithium (1.1 eq, ~1.4 M in cyclohexane) is then added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 1 hour. A color change to pale yellow or orange is typically observed.
-
Electrophilic Quench: The electrophile (e.g., benzaldehyde, 1.2 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the carbanion solution at -78 °C.
-
Reaction and Workup: The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the functionalized silyl ether.
Reactivity of the Alkene π-Bond via Lewis Acid Activation
In the absence of a strong base, the nucleophilicity of this compound resides in the C=C double bond. This π-system is electron-rich enough to attack highly activated electrophiles. Lewis acids are typically required to increase the electrophilicity of the reaction partner, such as an acetal (B89532) or ketone.[4] This approach mirrors the reactivity of other non-silylated allyl ethers.
Reactions with Acetals
The reaction of allylsilanes with acetals to form homoallylic ethers is a well-established transformation, often catalyzed by Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or aluminum bromide/copper(I) bromide systems.[4][5] While literature examples predominantly feature allyltrimethylsilane, the same principle applies to allyl silyl ethers, where the π-bond attacks the oxocarbenium ion generated from the Lewis acid-acetal interaction.
| Entry | Acetal | Lewis Acid Catalyst | Solvent | Product | Typical Yield (%) | Ref. |
| 1 | Benzaldehyde dimethyl acetal | TMSOTf (10 mol%) | Ionic Liquid | 4-Methoxy-4-phenyl-but-1-ene | 88 | [5] |
| 2 | Benzaldehyde dimethyl acetal | AlBr₃/CuBr (10 mol%) | CH₂Cl₂ | 4-Methoxy-4-phenyl-but-1-ene | 92 | [4] |
| 3 | Heptanal dimethyl acetal | TMSOTf (20 mol%) | Ionic Liquid | 1,1-Dimethoxy-2-allyl-heptane | 78 | [5] |
| 4 | Cinnamaldehyde dimethyl acetal | TMSOTf (5 mol%) | Ionic Liquid | 5,5-Dimethoxy-1-phenyl-penta-1,3-diene | 85 | [5] |
Note: The cited reactions use allyltrimethylsilane, but provide a strong model for the expected reactivity and yields with this compound under similar conditions to produce homoallylic ethers.
Experimental Protocol: TMSOTf-Catalyzed Allylation of an Acetal
-
Apparatus Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the chosen solvent (e.g., anhydrous dichloromethane (B109758) or an ionic liquid like [bmim][PF₆]).
-
Reagent Addition: Add the acetal (1.0 eq) and this compound (1.5 eq) to the flask.
-
Catalyst Initiation: Cool the mixture to 0 °C (if using CH₂Cl₂) or maintain at room temperature (if using an ionic liquid). Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 5-10 mol%) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Upon completion, quench the reaction with a triethylamine/methanol mixture or saturated aqueous NaHCO₃. If using an ionic liquid, the product can be extracted with diethyl ether, leaving the catalyst and ionic liquid behind for potential recycling. If using a conventional solvent, perform a standard aqueous workup.
-
Purification: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the homoallylic ether.[5]
Advanced Methods: Catalytic Allylic C-H Functionalization
Recent advancements in catalysis have enabled the direct functionalization of allylic C-H bonds, bypassing the need for stoichiometric strong bases.[6] Donor/acceptor rhodium(II) carbenes, for instance, have been shown to selectively functionalize the distal (δ) allylic C-H bond of allyl silyl ethers.[6] This methodology allows for the formation of complex δ-functionalized allyl silyl ethers with high regio- and stereoselectivity. While highly specialized, this represents a frontier in the reactivity of substrates like this compound.
Conclusion
This compound is a reagent with a nuanced reactivity profile that is distinct from its C-Si bonded isomer, allyltrimethylsilane. While its most reliable application as a carbon nucleophile involves stoichiometric deprotonation with a strong base, its alkene π-system can also engage in Lewis acid-catalyzed additions to activated electrophiles. For researchers in drug development, the α-oxyallyl anion pathway provides a robust method for constructing complex, oxygenated scaffolds from simple carbonyl and epoxide precursors. Understanding these fundamental modes of reactivity is key to unlocking the full synthetic potential of this versatile, silyl-protected building block.
References
- 1. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Synthesis of Homoallyl Ethers via Allylation of Acetals in Ionic Liquids Catalyzed by Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]
- 6. Distal Allylic/Benzylic C–H Functionalization of Silyl Ethers Using Donor/Acceptor Rhodium(II) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Allyloxytrimethylsilane
For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and regulatory compliance. This guide provides a comprehensive overview of the recommended practices for allyloxytrimethylsilane, a versatile silylating and allylation agent.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. This colorless liquid possesses a characteristic odor and is highly flammable.
| Property | Value |
| CAS Number | 18146-00-4 |
| Molecular Formula | C6H14OSi |
| Molecular Weight | 130.26 g/mol |
| Boiling Point | 100-102 °C |
| Flash Point | -0.55 °C (31 °F) |
| Density | 0.773 g/mL at 25 °C |
| Vapor Pressure | 38 mmHg at 25°C |
| Refractive Index | n20/D 1.397 |
| Sensitivity | Moisture Sensitive |
Recommended Storage Conditions
To maintain its chemical integrity and prevent hazardous situations, this compound must be stored under specific conditions. It is crucial to store it in a cool, dry, and well-ventilated area away from sources of ignition.[1]
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[2][3] |
| Atmosphere | Inert atmosphere |
| Container | Original, tightly closed containers.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] Suitable container materials include fluorinated HDPE plastic containers (100ml |
| Incompatible Materials | Strong oxidizing agents.[4] Reacts with water, moisture, or humid air.[5] |
| Light Sensitivity | No specific information, but storage in a dark location is a general best practice for chemical reagents. |
Safe Handling Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to emergency procedures.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Neoprene or nitrile rubber gloves.[4] |
| Skin and Body Protection | A lab coat or other suitable protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] |
General Handling Procedures
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing : Ground and bond containers when transferring material to prevent static discharge.[4] Use only non-sparking tools.[4]
-
Spill Management : In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste.
Hazard Identification and First Aid
This compound is classified as a highly flammable liquid and vapor. It can cause skin and eye irritation.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. Overexposure could lead to coughing, headache, and nausea.[4] | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Causes serious eye irritation.[4][6] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |
| Ingestion | May be harmful if swallowed.[4] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Guides
To further aid in the understanding of safe handling practices and chemical incompatibilities, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound.
Caption: Chemical incompatibilities of this compound.
References
An In-Depth Technical Guide to the Allyl Ether Protecting Group for Alcohols
A Note on Terminology: The query for "allyloxytrimethylsilane as a silyl (B83357) ether protecting group" appears to conflate two distinct, common protecting group strategies in organic synthesis: allyl ethers and silyl ethers (such as trimethylsilyl (B98337), TMS). This compound is, in fact, allyl alcohol that has been protected with a TMS group. It is not itself a reagent used to protect other alcohols. This guide will focus on the widely employed strategy of using the allyl group as a protecting group for alcohols, a method valued for its robustness and versatile deprotection conditions. A brief comparison with silyl ethers is provided for clarity.
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, being both acidic and nucleophilic, often requires temporary masking to prevent undesired side reactions. The allyl ether has emerged as a reliable and versatile protecting group for alcohols due to its stability across a wide range of acidic and basic conditions, as well as its susceptibility to cleavage under specific, mild conditions that are orthogonal to many other protecting groups.[1] This technical guide provides a comprehensive overview of the allyl ether protecting group for researchers, scientists, and drug development professionals, detailing its installation, cleavage, and the mechanistic underpinnings of these transformations.
Protection of Alcohols as Allyl Ethers
The most common method for the formation of allyl ethers is the Williamson ether synthesis , an SN2 reaction between an alkoxide and an allyl halide.[2][3] This method is generally efficient for primary and secondary alcohols.
General Reaction Scheme
Experimental Protocol: Allylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using sodium hydride and allyl bromide.[4]
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Allyl bromide (1.2-1.5 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure allyl ether.
Quantitative Data for Allyl Ether Protection
The Williamson ether synthesis is a robust reaction applicable to a wide range of alcohols. The following table summarizes representative data for this transformation.
| Alcohol Type | Base (equiv) | Allyl Halide (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH (1.2) | Allyl Bromide (1.2) | THF | 0 to RT | 12-16 | >90 |
| Secondary Alcohol | NaH (1.5) | Allyl Bromide (1.5) | DMF | 0 to RT | 18-24 | 80-95 |
| Phenol | K₂CO₃ (2.0) | Allyl Bromide (1.5) | Acetone | Reflux | 4-8 | >95 |
Mechanism of Protection: Williamson Ether Synthesis
The protection of an alcohol as an allyl ether via the Williamson synthesis proceeds through a two-step mechanism. First, a strong base deprotonates the alcohol to form a nucleophilic alkoxide. This is followed by an SN2 attack of the alkoxide on the allyl halide, displacing the halide and forming the ether linkage.
Figure 1: Williamson Ether Synthesis for Allyl Ether Formation.
Deprotection of Allyl Ethers
The cleavage of allyl ethers is typically achieved through two primary strategies: palladium-catalyzed deprotection or a two-step isomerization-hydrolysis sequence. The choice of method depends on the substrate and the presence of other functional groups.[5]
Palladium-Catalyzed Deprotection
This is a mild and highly selective method for cleaving allyl ethers, often employing a palladium(0) catalyst and an allyl scavenger.[6][7]
This protocol describes the deprotection of an aryl allyl ether using tetrakis(triphenylphosphine)palladium(0).[6]
Materials:
-
Aryl allyl ether (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Methanol
-
N,N'-Dimethylbarbituric acid or other allyl scavenger (optional, can improve efficiency)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl allyl ether in anhydrous methanol.
-
Add potassium carbonate to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
The following table provides a summary of various conditions for the palladium-catalyzed cleavage of allyl ethers.
| Palladium Source | Reagent/Conditions | Substrate | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 1-3 | RT-Reflux | 82-97 | [6] |
| 10% Pd/C | Basic conditions | Aryl allyl ether | - | Mild | High | [1] |
| Pd(PPh₃)₄ | NaBH₄, THF | Aryl allyl ether | - | RT | 97 | [8] |
| Pd(0) | Barbituric acid derivative, Dioxane/H₂O | Alkyl allyl ether | 1-4 | RT | High | [1] |
The mechanism involves the formation of a π-allylpalladium(II) complex. The palladium(0) catalyst coordinates to the double bond of the allyl ether. Oxidative addition of the C-O bond to the palladium center forms a cationic π-allylpalladium(II) complex and releases the alkoxide. A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst.
Figure 2: Palladium-Catalyzed Deprotection of an Allyl Ether.
Isomerization-Hydrolysis Deprotection
This two-step method first involves the isomerization of the allyl ether to a more labile prop-1-enyl ether, which is then hydrolyzed under mild acidic conditions.[1][9] Transition metal catalysts, such as those based on ruthenium, are commonly employed for the isomerization step.[9]
This protocol is particularly useful in carbohydrate chemistry.[9]
Step A: Isomerization Materials:
-
O-allyl glycoside (1.0 equiv)
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous toluene (B28343)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve the O-allyl glycoside in anhydrous toluene under an inert atmosphere.
-
Add a catalytic amount of RuCl₂(PPh₃)₃ (and DIPEA if used).
-
Heat the mixture to reflux and monitor the formation of the prop-1-enyl glycoside by TLC or NMR.
-
Once isomerization is complete, cool the reaction mixture and remove the solvent under reduced pressure.
Step B: Hydrolysis Materials:
-
Prop-1-enyl glycoside from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Acetone/Water mixture
Procedure:
-
Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.
-
Add mercuric chloride and mercuric oxide to the solution.
-
Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove mercury salts.
-
Concentrate the filtrate and extract the residue with an appropriate organic solvent.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
| Substrate | Isomerization Catalyst | Isomerization Conditions | Hydrolysis Conditions | Overall Yield (%) | Reference |
| O-allyl glycoside | [(PPh₃)₃RuCl₂] / DIPEA | Toluene, Reflux, 4h | HgCl₂/HgO, Acetone/H₂O | ca. 90 | [9] |
| Alkyl allyl ether | KOtBu | DMSO, RT, 1-2h | Mild Acid (pH ≈ 2) | High | [4] |
| O-allyl phenol | Ni-H precatalyst | - | TsOH·H₂O | 73 | [10] |
The isomerization-hydrolysis sequence involves the migration of the double bond to form a thermodynamically more stable internal olefin. The resulting enol ether is readily hydrolyzed under mild acidic conditions.
Figure 3: Isomerization-Hydrolysis Deprotection Pathway.
Comparison with Silyl Ether Protecting Groups
To address the initial query, it is useful to compare allyl ethers with silyl ethers, such as the trimethylsilyl (TMS) ether.
| Feature | Allyl Ether | Silyl Ether (e.g., TMS, TBS) |
| Protection | Williamson ether synthesis (strong base) | Reaction with silyl chloride (e.g., TMSCl) and a weak base |
| Stability | Stable to a wide range of acids and bases | Stability is tunable; TMS is very acid-labile, TBS is more robust |
| Deprotection | Pd(0) catalysis or isomerization-hydrolysis | Fluoride ions (e.g., TBAF) or acidic conditions |
| Orthogonality | Orthogonal to many acid/base labile groups and silyl ethers | Orthogonal to groups sensitive to transition metals and hydrogenation |
Conclusion
The allyl ether stands as a powerful tool in the synthetic chemist's arsenal (B13267) for the protection of hydroxyl groups. Its ease of installation, general stability, and, most importantly, its selective removal under mild conditions via palladium catalysis or isomerization-hydrolysis, make it an attractive choice in the synthesis of complex molecules. A thorough understanding of the experimental protocols and underlying mechanisms, as detailed in this guide, is crucial for its effective implementation in research and development.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
The Mechanism of Electrophilic Substitution on Unsaturated Silanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic substitution reactions of unsaturated silanes, specifically vinylsilanes and allylsilanes, represent a powerful and versatile tool in modern organic synthesis. These reactions allow for the regio- and stereoselective formation of carbon-carbon and carbon-heteroatom bonds, making them highly valuable in the construction of complex molecular architectures relevant to drug discovery and development.[1][2][3] The unique ability of the silyl (B83357) group to stabilize a positive charge at the β-position, a phenomenon known as the β-silicon effect, governs the reactivity and selectivity of these transformations.[3] This guide provides an in-depth exploration of the mechanisms, quantitative aspects, and experimental protocols associated with the electrophilic substitution of unsaturated silanes.
Core Mechanism: The β-Silicon Effect
The cornerstone of the reactivity of unsaturated silanes in electrophilic substitutions is the β-silicon effect . This effect describes the stabilization of a carbocation β to a silicon atom through hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocationic center.[3] This stabilization significantly lowers the activation energy for the formation of the β-silyl carbocation intermediate, thereby directing the regiochemical outcome of the electrophilic attack.[3]
In contrast, the α-silicon effect refers to the destabilization of a positive charge on a carbon atom directly attached to a silicon atom.[4] Consequently, electrophilic attack at the α-carbon of an unsaturated silane (B1218182) is generally disfavored.
Electrophilic Substitution on Vinylsilanes
In the case of vinylsilanes, the electrophile (E⁺) attacks the α-carbon of the double bond, leading to the formation of a carbocation at the β-position, which is stabilized by the adjacent silyl group.[4] Subsequent elimination of the silyl group, often facilitated by a nucleophile, results in the formation of a new double bond with retention of the original stereochemistry.[3][5] This process is formally a substitution of the silyl group by the electrophile.
Electrophilic Substitution on Allylsilanes
For allylsilanes, the electrophilic attack occurs at the γ-carbon of the allylic system. This leads to the formation of a carbocation at the β-position relative to the silicon atom, again stabilized by the β-silicon effect. The subsequent elimination of the silyl group results in the formation of a new double bond, typically with the concomitant migration of the double bond.
Quantitative Data on Reactivity and Selectivity
The following tables summarize quantitative data on the electrophilic substitution of unsaturated silanes, providing insights into reaction yields, regioselectivity, and stereoselectivity.
Table 1: Reactivity of Vinylsilanes towards Benzhydrylium Ions
| Vinylsilane | Relative Rate Constant (k_rel) | Reference |
| H₂C=C(CH₃)(SiMe₃) | 10 | [4][6] |
| Propene | 1 | [4][6] |
| H₂C=C(CH₃)₂ | 1000 | [4][6] |
| trans-β-(Trimethylsilyl)styrene | Slightly less reactive than styrene | [4][6] |
This data highlights that while the α-silyl group in H₂C=C(CH₃)(SiMe₃) leads to a modest rate enhancement compared to propene, it is significantly less stabilizing than an α-methyl group. The β-silyl group in trans-β-(trimethylsilyl)styrene shows minimal impact on the reactivity of the double bond in this context.[4][6]
Table 2: Diastereoselectivity in Intramolecular Allylation of Mixed Silyl-Substituted Acetals
| Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Benzaldehyde (B42025) | TMSOTf (0.1 equiv) | >20:1 | 85 | |
| Isobutyraldehyde | TMSOTf (0.1 equiv) | >20:1 | 82 | |
| Benzaldehyde | BF₃·OEt₂ (in situ) | >100:1 | >80 | |
| p-Anisaldehyde | BF₃·OEt₂ (in situ) | 20:1 | >80 |
The intramolecular reaction of allylsilanes with aldehydes, facilitated by a Lewis acid, proceeds with high diastereoselectivity, favoring the syn product. The in-situ formation of the oxocarbenium ion with BF₃·OEt₂ generally leads to even higher selectivity.
Table 3: Yields for Friedel-Crafts Acylation of Vinylsilanes
| Vinylsilane | Acyl Chloride | Lewis Acid | Product | Yield (%) | Reference |
| Trimethyl(vinyl)silane | Acetyl chloride | AlCl₃ | 3-Buten-2-one | High | [7] |
| Trimethyl(styryl)silane | Benzoyl chloride | AlCl₃ | Chalcone | High | [7] |
Friedel-Crafts acylation of vinylsilanes provides a direct route to α,β-unsaturated ketones in high yields.[7]
Key Experimental Protocols
Friedel-Crafts Acylation of Trimethyl(vinyl)silane
This protocol describes the synthesis of 3-buten-2-one via the Friedel-Crafts acylation of trimethyl(vinyl)silane.
Materials:
-
Trimethyl(vinyl)silane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension over 10 minutes.
-
After the addition is complete, add a solution of trimethyl(vinyl)silane (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation to obtain pure 3-buten-2-one.[1]
Lewis Acid-Catalyzed Reaction of Allyltrimethylsilane (B147118) with Benzaldehyde
This protocol details the synthesis of 1-phenyl-3-buten-1-ol (B1198909) through the reaction of allyltrimethylsilane with benzaldehyde, catalyzed by titanium tetrachloride.
Materials:
-
Allyltrimethylsilane
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add titanium tetrachloride (1.1 equivalents) dropwise to the stirred solution.
-
After stirring for 10 minutes, add a solution of allyltrimethylsilane (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-phenyl-3-buten-1-ol.[8][9]
Bromination of (E)-1-Propenyltrimethylsilane
This protocol describes the stereospecific bromination of (E)-1-propenyltrimethylsilane to afford (E)-1-bromo-1-propene.
Materials:
-
(E)-1-Propenyltrimethylsilane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (E)-1-propenyltrimethylsilane (1.0 equivalent) in carbon tetrachloride or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the stirred solution. The bromine color should disappear upon addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the bromine color is completely discharged.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.
-
The resulting (E)-1-bromo-1-propene is often of sufficient purity for subsequent use.[10]
Visualizing the Mechanisms and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of unsaturated silanes.
Caption: Mechanism of electrophilic substitution on a vinylsilane.
Caption: Mechanism of electrophilic substitution on an allylsilane.
Caption: Factors influencing diastereoselectivity in allylsilane additions.
Conclusion
The electrophilic substitution of unsaturated silanes is a cornerstone of modern synthetic strategy, offering reliable methods for the construction of functionalized alkenes with high levels of control over regiochemistry and stereochemistry. The predictable nature of these reactions, governed by the powerful β-silicon effect, makes them particularly attractive for the synthesis of complex target molecules in academic and industrial research, including the development of new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers looking to employ these powerful transformations in their synthetic endeavors.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 6. Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aliphatic Friedel–Crafts acylation of vinyl silanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Physical properties of allyloxytrimethylsilane including boiling point and density
This guide provides a comprehensive overview of the key physical properties of allyloxytrimethylsilane, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this organosilicon compound.
Physical Properties of this compound
This compound is a clear, colorless liquid.[1][2] Its primary physical characteristics are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 100-102 °C | at standard atmospheric pressure |
| 373.00 K (99.85 °C) | at standard atmospheric pressure | |
| Density | 0.773 g/mL | at 25 °C |
Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a compound like this compound, a standard method for determining the boiling point at atmospheric pressure is distillation.
Apparatus:
-
A round-bottom flask
-
A distillation head with a port for a thermometer
-
A condenser
-
A receiving flask
-
A heating mantle or oil bath
-
A calibrated thermometer
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
The heating mantle is turned on and the liquid is heated to a gentle boil.
-
As the vapor rises and surrounds the thermometer bulb, the temperature reading will increase and eventually stabilize.
-
The constant temperature at which the liquid is actively boiling and condensing is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
2. Determination of Density
The density of a substance is its mass per unit volume. For liquids like this compound, a pycnometer is a commonly used and precise instrument for this measurement.[7]
Apparatus:
-
A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
An analytical balance
-
A constant temperature water bath
-
The liquid sample (this compound)
-
A reference liquid with a known density (e.g., deionized water)
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is then filled with deionized water and placed in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.
-
Any excess water is removed, and the outside of the pycnometer is carefully dried. The pycnometer filled with water is then weighed.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound and placed in the constant temperature water bath to reach the same temperature.
-
After drying the exterior, the pycnometer filled with the sample is weighed.
-
The density of this compound is calculated using the following formula:
Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical substance.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS 18146-00-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | 18146-00-4 [chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. This compound (CAS 18146-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. proprep.com [proprep.com]
- 7. m.youtube.com [m.youtube.com]
Allyloxytrimethylsilane: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and potential hazards associated with allyloxytrimethylsilane. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. All quantitative data has been summarized in structured tables for ease of comparison.
Core Safety & Hazard Information
This compound is a colorless liquid that is highly flammable and presents several health hazards.[1][2] It is classified as a substance that causes skin and serious eye irritation.[1][3] Additionally, it may cause respiratory irritation.[4][5] Due to its chemical properties, it is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[3][6]
General Properties
| Property | Value | Source |
| CAS Number | 18146-00-4 | [4][7] |
| Molecular Formula | C6H14OSi | [7][8] |
| Molecular Weight | 130.26 g/mol | [4][7] |
| Appearance | Clear colorless liquid | [1][9] |
| Boiling Point | 100-102 °C | [8][10] |
| Melting Point | <0°C | [9][11] |
| Density | 0.773 g/mL at 25 °C | [8][10] |
| Refractive Index | n20/D 1.397 | [8][10] |
| Water Solubility | Insoluble | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.024 (Crippen Calculated) | [7][12] |
Hazard Classifications
| Classification | Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |
Toxicological Data
Detailed toxicological studies on this compound are not widely available in the public domain. However, the existing hazard classifications indicate that the primary routes of exposure are inhalation, skin contact, and eye contact.[6][13] Overexposure may lead to coughing, headache, and nausea.[6]
Fire and Explosion Data
| Property | Value |
| Flash Point | 31 °F (-0.56 °C) |
| Explosion Hazard | Vapors may form explosive mixtures with air.[2] |
| Suitable Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam.[2][3] Do not use water , as the substance may react.[14] |
| Hazardous Combustion Products | Carbon oxides and silicon oxides.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented are not available in the cited public sources. The provided data is based on standardized testing methodologies as required by regulatory bodies for safety data sheet (SDS) compilation.
Hazard Relationship Diagram
The following diagram illustrates the logical relationships between the primary hazards associated with this compound.
Caption: Logical flow of this compound's primary hazards.
Safe Handling and Storage
Handling:
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6][15]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Ground and bond containers when transferring material to prevent static discharge.[2][6]
-
Avoid contact with skin and eyes.[13]
-
Avoid breathing vapors or mist.[13]
Storage:
-
Store away from incompatible materials such as oxidizing agents and moisture.[3]
References
- 1. Page loading... [guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 18146-00-4 [amp.chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. This compound (CAS 18146-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 18146-00-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound CAS#: 18146-00-4 [m.chemicalbook.com]
- 10. This compound | 18146-00-4 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. chemeo.com [chemeo.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. nj.gov [nj.gov]
- 15. image.trusco-sterra2.com [image.trusco-sterra2.com]
Methodological & Application
Application of Allyloxytrimethylsilane in the Hosomi-Sakurai Reaction: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reaction Mechanism and Principle
The reaction proceeds through a mechanism analogous to the classic Hosomi-Sakurai reaction. A strong Lewis acid activates the carbonyl electrophile (an aldehyde or ketone), rendering it more susceptible to nucleophilic attack by the π-electrons of the allyl group in allyloxytrimethylsilane. This attack forms a β-silyl carbocation intermediate, which is stabilized by the silicon group through the β-silicon effect.[1] Subsequent elimination of the trimethylsilyl (B98337) group yields the corresponding homoallylic ether.
Caption: General mechanism of the Lewis acid-catalyzed reaction of this compound with an aldehyde.
Applications in Synthesis
Reductive Etherification of Carbonyl Compounds
A notable application is the reductive etherification of aldehydes and ketones. In the presence of a Lewis acid and a reducing agent, such as triethylsilane, this compound can react with carbonyl compounds to produce homoallylic ethers. Iron(III) chloride has been demonstrated as an effective catalyst for this transformation.[2]
Experimental Protocols
General Protocol for the Lewis Acid-Catalyzed Synthesis of Homoallylic Ethers
This protocol is a generalized procedure based on related reductive etherification reactions. Optimization of the Lewis acid, solvent, and temperature may be required for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound (1.5 mmol)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, FeCl₃) (1.0 - 1.2 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid (1.0 - 1.2 mmol) to the stirred solution.
-
After stirring for 10-15 minutes, add this compound (1.5 mmol) dropwise.
-
Allow the reaction to stir at the same temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired homoallylic ether.
Example Protocol: Iron(III) Chloride-Catalyzed Reductive Etherification
The following is an example of a one-pot synthesis of benzyl (B1604629) homoallyl ethers from aldehydes.[2]
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Triethylsilane (1.2 mmol)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
In a flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add triethylsilane (1.2 mmol) to the solution.
-
Add anhydrous FeCl₃ (0.05 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize representative data for the synthesis of homoallylic ethers using this compound and related methodologies.
Table 1: Iron(III) Chloride-Catalyzed Reductive Etherification of Benzaldehyde [2]
| Entry | Alkoxytrimethylsilane | Product | Yield (%) |
| 1 | This compound | Allyl Benzyl Ether | 81 |
| 2 | Methoxytrimethylsilane | Benzyl Methyl Ether | 89 |
| 3 | Cyclohexyloxytrimethylsilane | Benzyl Cyclohexyl Ether | 70 |
| 4 | t-Butoxytrimethylsilane | Benzyl t-Butyl Ether | 33 |
Table 2: Trityl Hexafluoroantimonate-Catalyzed Reductive Condensation with Epoxides [3]
| Entry | Epoxide | Alkoxytrimethylsilane | Product | Yield (%) |
| 1 | 2,2-Diphenyloxirane | Benzyloxytrimethylsilane | 2,2-Diphenylethyl Benzyl Ether | 87 |
| 2 | 2,2-Diphenyloxirane | t-Butoxytrimethylsilane | 2,2-Diphenylethyl t-Butyl Ether | 91 |
| 3 | 2,2-Diphenyloxirane | This compound | 2,2-Diphenylethyl Allyl Ether | 85 |
Logical Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of homoallylic ethers.
Conclusion
References
Synthesis of Homoallylic Alcohols via Lewis Acid-Catalyzed Allylation with Allyloxytrimethylsilane
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of homoallylic alcohols through the reaction of allyloxytrimethylsilane with carbonyl compounds. This method, analogous to the Hosomi-Sakurai reaction, utilizes a Lewis acid to activate the carbonyl electrophile, facilitating a nucleophilic attack from the allylsilane. The result is a versatile and efficient carbon-carbon bond formation, yielding valuable homoallylic alcohol intermediates crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visualization of the reaction mechanism.
Introduction
Reaction Principle and Signaling Pathway
-
Activation of the Carbonyl: The Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: The π-electrons of the allyl group of this compound act as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond.
-
Intermediate Stabilization: A carbocation intermediate is formed at the β-position to the silicon atom. This intermediate is stabilized by the β-silicon effect through hyperconjugation.[2]
-
Elimination and Product Formation: The trimethylsilyl (B98337) group is eliminated, leading to the formation of a carbon-carbon double bond and yielding the silylated homoallylic alcohol.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl (B83357) ether to afford the final homoallylic alcohol product.
Caption: Figure 1. Reaction pathway for the synthesis of homoallylic alcohols.
Experimental Protocol
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.0 equiv) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 5 minutes.
-
Allylsilane Addition: Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 30 minutes to an hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
Quantitative Data
The following table summarizes representative data for the synthesis of homoallylic alcohols from various carbonyl compounds using allylsilanes. While specific data for this compound is limited in the literature, the yields are expected to be comparable to those obtained with allyltrimethylsilane (B147118) under similar conditions.
| Entry | Carbonyl Compound | Lewis Acid | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TiCl₄ | DCM | 1 | 89 | [3] |
| 2 | Cyclopentanone | BF₃·OEt₂ | DCM | 21 | 71* | [4] |
| 3 | Benzalacetone | TiCl₄ | DCM | 2 | 78-80** | [5] |
* Note: This reaction is a three-component reaction involving an imine intermediate. ** Note: This is a conjugate addition reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of homoallylic alcohols using this compound.
References
- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. TCI Practical Example: Hosomi-Sakurai Allylation via an Imine Intermediate | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of Allyloxytrimethylsilane in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Allyloxytrimethylsilane [(CH₃)₃SiOCH₂CH=CH₂] has emerged as a versatile and powerful reagent in the arsenal (B13267) of synthetic organic chemists, particularly in the intricate field of complex natural product synthesis. Its utility stems primarily from its role as a precursor to silyl (B83357) ketene (B1206846) acetals, which are key intermediates in the Ireland-Claisen rearrangement, a powerful C-C bond-forming reaction. This reagent also finds application as a protecting group for hydroxyl functionalities. This document provides detailed application notes and experimental protocols for the use of this compound, supported by quantitative data and illustrative diagrams to guide researchers in its effective implementation.
The Ireland-Claisen Rearrangement: A Gateway to Asymmetric C-C Bond Formation
The Ireland-Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl ester enolate, which is typically trapped in situ as a silyl ketene acetal (B89532). This compound is instrumental in this transformation, as it facilitates the formation of the reactive silyl ketene acetal intermediate under mild conditions. This rearrangement is highly valued for its ability to create carbon-carbon bonds with excellent stereocontrol, enabling the construction of chiral centers that are ubiquitous in natural products.
A significant advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the enolate, and consequently the stereochemistry of the product. The use of different solvent systems allows for the selective formation of either the (E)- or (Z)-silyl ketene acetal, which then rearranges through predictable chair-like transition states to afford syn- or anti-diastereomers of the resulting γ,δ-unsaturated carboxylic acid.
General Workflow for the Ireland-Claisen Rearrangement:
Caption: A generalized workflow for the Ireland-Claisen rearrangement.
Application in Natural Product Synthesis: Griseofulvin (B1672149)
Experimental Protocols
General Protocol for the Ireland-Claisen Rearrangement
This protocol outlines a general procedure for the Ireland-Claisen rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid.[3][4]
Materials:
-
Allylic ester (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M in THF, 2.0 eq)
-
Trimethylsilyl (B98337) chloride (TMSCl) (2.5 eq)
-
Toluene, anhydrous
-
0.5 N HCl (aq)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the allylic ester (46.7 mmol, 1.0 eq) in 650 mL of anhydrous toluene, slowly add KHMDS (1.0 M in THF, 2.0 eq) at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add TMSCl (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 80 minutes.
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Quench the reaction with 0.5 N aqueous HCl.
-
Extract the resulting mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the γ,δ–unsaturated carboxylic acid.
Quantitative Data:
| Parameter | Value |
|---|
| Yield | 80%[3] |
Synthesis of this compound
A general procedure for the synthesis of this compound from allyl alcohol.
Materials:
-
Allyl alcohol
-
Hexamethyldisilazane (HMDS)
-
Microwave reactor
Procedure:
-
In a four-neck round-bottom flask equipped with a thermometer, stirrer, constant pressure funnel, and condenser, add hexamethyldisilazane.
-
Set the microwave reaction parameters.
-
Once the temperature reaches 75 °C, add allyl alcohol.
-
The optimal reaction conditions are a weight ratio of HMDS to allyl alcohol of 0.7:1, a reaction temperature of 120 °C, and a reaction time of 4 hours under microwave irradiation.
Quantitative Data:
| Parameter | Value |
|---|
| Yield | 95.5% |
Protection of Alcohols
This compound can be used to protect hydroxyl groups, forming a trimethylsilyl (TMS) ether. This protecting group is stable under a variety of reaction conditions but can be readily cleaved when desired.
General Protocol for the Protection of Alcohols
Materials:
-
Alcohol
-
This compound
-
Catalytic amount of a suitable catalyst (e.g., iodine, trimethylsilyl trifluoromethanesulfonate)
Procedure:
-
To a solution of the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile), add this compound.
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
General Protocol for the Deprotection of TMS Ethers
Materials:
-
TMS-protected alcohol
-
Fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF, hydrofluoric acid - HF) or acidic conditions (e.g., HCl in methanol)
Procedure (using TBAF):
-
Dissolve the TMS-protected alcohol in a suitable solvent (e.g., THF).
-
Add a solution of TBAF (typically 1 M in THF).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Logical Relationships in Stereoselective Synthesis
The stereochemical outcome of the Ireland-Claisen rearrangement is dictated by the geometry of the intermediate silyl ketene acetal, which in turn is influenced by the reaction conditions.
Caption: Control of stereochemistry in the Ireland-Claisen rearrangement.
Conclusion
This compound is a valuable reagent in the synthesis of complex natural products, primarily through its application in the Ireland-Claisen rearrangement for stereocontrolled carbon-carbon bond formation. The provided protocols and data serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors. The ability to construct intricate molecular architectures with high fidelity makes this compound an indispensable tool in the quest for the synthesis of novel and medicinally important natural products.
References
Application Notes and Protocols: Lewis Acid-Promoted Allylation with Allyloxytrimethylsilane
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among the myriad of methods available, the Lewis acid-promoted allylation of carbonyl compounds stands out as a robust and reliable strategy for the introduction of an allyl group, leading to the formation of valuable homoallylic alcohols. This protocol details the experimental procedure for this transformation, with a focus on the use of allylsilanes as stable and effective allylating agents.
While the classical Hosomi-Sakurai reaction utilizes allyltrimethylsilane (B147118), this document addresses the requested use of allyloxytrimethylsilane. It is important to note that specific, detailed experimental protocols for the use of this compound in this context are not as widely documented as those for allyltrimethylsilane. However, the general principles and procedures are expected to be highly similar. The protocol provided below is a representative method adapted from established procedures for allyltrimethylsilane and should serve as a strong starting point for optimization with this compound.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use to remove residual moisture.
-
Lewis acids such as titanium tetrachloride are corrosive and moisture-sensitive; they should be handled with appropriate care in a fume hood.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound (or Allyltrimethylsilane)
-
Lewis Acid (e.g., Titanium tetrachloride, 1.0 M solution in dichloromethane)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure for the Allylation of Benzaldehyde:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., 1.1 mL of a 1.0 M solution of TiCl₄ in DCM, 1.1 mmol) dropwise to the stirred solution. A color change is often observed, indicating the formation of a complex.
-
After stirring for 10-15 minutes at -78 °C, add a solution of this compound (or allyltrimethylsilane) (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction mixture to stir at -78 °C for the specified time (see table below for examples, typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the pure homoallylic alcohol.
Data Presentation
The following table summarizes representative quantitative data for the Lewis acid-promoted allylation of various aldehydes with allyltrimethylsilane, which is expected to provide a reasonable estimate for reactions with this compound.
| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ (1.1) | DCM | -78 | 1 | 95 |
| 2 | 4-Methoxybenzaldehyde | TiCl₄ (1.1) | DCM | -78 | 1.5 | 92 |
| 3 | 4-Nitrobenzaldehyde | TiCl₄ (1.1) | DCM | -78 | 2 | 88 |
| 4 | Cyclohexanecarboxaldehyde | TiCl₄ (1.1) | DCM | -78 | 3 | 85 |
| 5 | Benzaldehyde | BF₃·OEt₂ (1.2) | DCM | -78 to 0 | 4 | 78 |
| 6 | Benzaldehyde | SnCl₄ (1.1) | DCM | -78 | 2 | 90 |
Note: The data presented is based on literature reports for allyltrimethylsilane and should be considered as a guideline. Actual yields with this compound may vary and require optimization.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the Lewis acid-promoted allylation.
Caption: General reaction scheme for the Lewis acid-promoted allylation.
Caption: Step-by-step experimental workflow for the allylation reaction.
References
Allyloxytrimethylsilane: A Versatile Reagent for Carbon-Carbon Bond Formation in Organic Synthesis
Application Note
Introduction
Allyloxytrimethylsilane has emerged as a pivotal reagent in modern organic synthesis, offering a versatile and efficient platform for the construction of carbon-carbon bonds. Its unique reactivity, stemming from the presence of both an allylic moiety and a labile trimethylsilyl (B98337) group, enables its participation in a diverse array of synthetic transformations. This document provides a comprehensive overview of the applications of this compound in key carbon-carbon bond-forming reactions, including detailed experimental protocols, quantitative data summaries, and mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.
Key Applications
This compound is prominently utilized in several classes of carbon-carbon bond-forming reactions, including:
-
Hosomi-Sakurai Allylation of Carbonyls and their Derivatives: A cornerstone of allylsilane chemistry, this reaction involves the Lewis acid-mediated addition of this compound to aldehydes, ketones, and their acetals or ketals, yielding homoallylic alcohols and ethers, respectively. These products are valuable intermediates in the synthesis of complex molecules and natural products.
-
Conjugate Addition to α,β-Unsaturated Systems: this compound can undergo 1,4-addition to α,β-unsaturated ketones and enones, providing a reliable method for the introduction of an allyl group at the β-position. This transformation is crucial for the construction of intricate carbon skeletons.
-
Enantioselective Allylation Reactions: In the presence of chiral catalysts, this compound can be employed in asymmetric allylation reactions of carbonyl compounds, affording chiral homoallylic alcohols with high enantioselectivity. This application is of paramount importance in the synthesis of enantiopure pharmaceuticals and other biologically active molecules.
Data Presentation
The following tables summarize the quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields for a variety of substrates.
Table 1: Hosomi-Sakurai Reaction of this compound with Acetals and Ketals
| Entry | Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal (B89532) | AlBr3/AlMe3/CuBr (cat.) | CH2Cl2 | 3 | 92 |
| 2 | Cyclohexanone dimethyl ketal | AlBr3/AlMe3/CuBr (cat.) | CH2Cl2 | 5 | 85 |
| 3 | Cinnamaldehyde dimethyl acetal | TMSOTf (cat.) | [bmim][PF6] | 0.5 | 90 |
| 4 | Heptanal dimethyl acetal | TMSOTf (cat.) | [bmim][PF6] | 1 | 88 |
Table 2: Conjugate Addition of this compound to α,β-Unsaturated Ketones
| Entry | Substrate | Lewis Acid System | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexen-2-one | In (cat.), TMSCl | CH2Cl2 | 2 | 76 |
| 2 | Cyclopenten-2-one | In (cat.), TMSCl | CH2Cl2 | 2 | 72 |
| 3 | 4-Methylcyclohexen-2-one | In (cat.), TMSCl | CH2Cl2 | 3 | 78 |
| 4 | Chalcone | In (cat.), TMSCl | CH2Cl2 | 4 | 65 |
Table 3: Enantioselective Allylation of Ketones
| Entry | Ketone | Chiral Catalyst/Ligand | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Imidazolidinone catalyst | THF | 12 | 85 | 94 |
| 2 | Cyclopentanone | Imidazolidinone catalyst | THF | 12 | 82 | 91 |
| 3 | Acetophenone | Chiral Boron Catalyst | Toluene | 24 | 67 | 92 |
| 4 | 2-Chloroacetophenone | Chiral Boron Catalyst | Toluene | 24 | 58 | 78 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: General Procedure for the Hosomi-Sakurai Reaction with Acetals[1]
To a stirred solution of the acetal (1.0 mmol) and this compound (1.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere at -78 °C is added a catalytic amount of the AlBr3/AlMe3/CuBr mixture. The reaction mixture is stirred at -78 °C for the specified time (see Table 1). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic ether.
Protocol 2: General Procedure for the Conjugate Addition to α,β-Unsaturated Ketones[2]
To a mixture of the α,β-unsaturated ketone (1.0 mmol) and indium powder (0.1 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added trimethylsilyl chloride (5.0 mmol) followed by this compound (1.5 mmol). The reaction mixture is stirred at room temperature for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the mixture is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Enantioselective Allylation of Ketones[3]
In a flame-dried Schlenk tube under an argon atmosphere, the chiral imidazolidinone catalyst (0.05 mmol) is dissolved in anhydrous THF (2 mL). The solution is cooled to the desired temperature, and the ketone (1.0 mmol) is added, followed by the dropwise addition of this compound (1.5 mmol). The reaction mixture is stirred for the time specified in Table 3. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis, and the product is purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships described in this document.
Caption: Mechanism of the Hosomi-Sakurai Reaction.
Caption: Experimental Workflow for Conjugate Addition.
Caption: Logic of Enantioselective Allylation.
Application Notes and Protocols: Synthesis of Metalated Dienes via the Shapiro Reaction of α,β-Unsaturated Ketone Tosylhydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of metalated dienes, specifically vinyllithium (B1195746) reagents, derived from α,β-unsaturated ketones. This method serves as a robust and reliable alternative to the direct metalation of allylic ethers like allyloxytrimethylsilane, a transformation that is not well-documented. The described protocol is based on the well-established Shapiro reaction, which offers high yields and regioselectivity in the generation of the target organometallic species.[1][2][3]
The resulting metalated dienes are versatile intermediates in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.
Overall Synthetic Strategy
The synthesis of the metalated diene proceeds through a two-step sequence starting from an α,β-unsaturated ketone. The ketone is first converted to its corresponding tosylhydrazone, which is then treated with a strong organolithium base to generate the vinyllithium species. This vinyllithium reagent is a "metalated diene" equivalent and can be subsequently reacted with various electrophiles.
Caption: Overall workflow for the synthesis of metalated dienes.
Experimental Protocols
Protocol 1: Synthesis of the Tosylhydrazone of an α,β-Unsaturated Ketone
This protocol describes the general procedure for the formation of a tosylhydrazone from an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
p-Toluenesulfonylhydrazide (TsNHNH₂, 1.1 equiv)
-
Methanol (or Ethanol)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium sulfate (B86663) (anhydrous)
-
Hexane or Pentane (for washing)
Procedure:
-
To a solution of the α,β-unsaturated ketone in methanol, add p-toluenesulfonylhydrazide.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylhydrazone.
-
The crude product can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Protocol 2: Generation of the Vinyllithium Reagent (Metalated Diene) via the Shapiro Reaction
This protocol details the formation of the vinyllithium reagent from the corresponding tosylhydrazone.[1][3]
Materials:
-
Tosylhydrazone of the α,β-unsaturated ketone (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 - 2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous solvent for trapping reaction (if different from THF)
-
Electrophile (e.g., aldehyde, ketone, alkyl halide, CO₂, etc.)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the tosylhydrazone to a flame-dried flask equipped with a magnetic stir bar and a septum.
-
Dissolve the tosylhydrazone in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the first equivalent of n-butyllithium dropwise to the stirred solution. The solution will typically turn yellow or orange, indicating the formation of the N-anion.
-
Continue stirring at -78 °C for approximately 1 hour.
-
Slowly add the second equivalent of n-butyllithium dropwise. This will deprotonate the α-carbon.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C or room temperature, depending on the substrate, to facilitate the elimination of lithium p-toluenesulfinate and nitrogen gas. The completion of the reaction is often indicated by the cessation of gas evolution.
-
The resulting solution contains the vinyllithium reagent (the metalated diene).
-
Trapping: Cool the solution of the vinyllithium reagent back down to -78 °C.
-
Add a solution of the desired electrophile in an anhydrous solvent dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours and then warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical yields for the Shapiro reaction with various α,β-unsaturated ketone tosylhydrazones and subsequent trapping with an electrophile.
| Starting Ketone Tosylhydrazone | Electrophile (E+) | Product | Yield (%) | Reference |
| Cyclohex-2-en-1-one tosylhydrazone | H₂O | Cyclohexa-1,3-diene | 75-85 | [2] |
| 4,4-Dimethylcyclohex-2-en-1-one tosylhydrazone | D₂O | 1-Deuterio-4,4-dimethylcyclohexa-1,3-diene | 80 | [1] |
| (E)-3-Penten-2-one tosylhydrazone | (CH₃)₂CO | 3-Methyl-1-(1-methylethenyl)but-2-en-1-ol | 65 | |
| Carvone tosylhydrazone | H₂O | Limonene | 55 |
Visualizations
Reaction Mechanism of the Shapiro Reaction
The following diagram illustrates the key steps in the formation of the vinyllithium reagent from a tosylhydrazone.
Caption: Mechanism of the Shapiro reaction.
Experimental Workflow
The diagram below outlines the practical steps involved in the synthesis and in-situ use of the metalated diene.
Caption: Experimental workflow for the Shapiro reaction.
References
Application Notes and Protocols: The Role of Allyloxytrimethylsilane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyloxytrimethylsilane is a versatile reagent in organic synthesis, primarily utilized as a silylating agent for the protection of hydroxyl groups. In the multi-step synthesis of complex pharmaceutical intermediates, the selective protection and deprotection of reactive functional groups is a critical strategy to prevent unwanted side reactions and ensure high yields of the desired product. This compound offers a means to form a trimethylsilyl (B98337) (TMS) ether with an alcohol, effectively masking its reactivity under various reaction conditions. This protected intermediate can then undergo further transformations before the hydroxyl group is regenerated in a subsequent deprotection step. These application notes provide an overview of the utility of this compound and detailed protocols for its use in the context of pharmaceutical intermediate synthesis.
Core Application: Protection of Hydroxyl Groups
The primary role of this compound in the synthesis of pharmaceutical intermediates is to serve as a protecting group for alcohols. The formation of a trimethylsilyl ether is a common strategy due to the ease of both its introduction and subsequent removal under mild conditions.
General Reaction Scheme
The reaction involves the treatment of an alcohol with this compound, typically in the presence of a catalyst or promoter, to yield the corresponding trimethylsilyl ether.
Diagram of the General Silylation Reaction
Caption: General reaction for the protection of an alcohol as a trimethylsilyl (TMS) ether using this compound.
Quantitative Data Summary
The efficiency of the silylation reaction can be influenced by the substrate, catalyst, solvent, and reaction temperature. Below is a summary of typical quantitative data for the protection of a primary alcohol using this compound.
| Parameter | Value | Reference |
| Substrate | Primary Alcohol | General Knowledge |
| Reagent | This compound (1.2 eq) | General Knowledge |
| Catalyst | Acid or Base Catalyst (catalytic amount) | General Knowledge |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 1 - 4 hours | General Knowledge |
| Yield | > 95% | General Knowledge |
| Purity | High (purified by column chromatography) | General Knowledge |
Experimental Protocols
The following are detailed protocols for the protection of a hydroxyl group using this compound and the subsequent deprotection to regenerate the alcohol.
Protocol 1: Protection of a Primary Alcohol using this compound
Objective: To protect a primary hydroxyl group as a trimethylsilyl (TMS) ether.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalyst (e.g., a few drops of chlorotrimethylsilane (B32843) or a catalytic amount of an acid/base)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous dichloromethane.
-
Stir the solution at room temperature.
-
Add this compound (1.2 equivalents) to the solution.
-
Add a catalytic amount of a suitable catalyst (e.g., a few drops of chlorotrimethylsilane).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure trimethylsilyl-protected alcohol.
Protocol 2: Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To regenerate the hydroxyl group from a TMS-protected intermediate.
Materials:
-
TMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the TMS-protected alcohol in tetrahydrofuran in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add tetrabutylammonium fluoride (1.1 equivalents, 1M solution in THF) dropwise to the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically within 1 hour), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Workflow in Pharmaceutical Intermediate Synthesis
The use of this compound as a protecting agent is integrated into a larger synthetic sequence for the preparation of a pharmaceutical intermediate.
Diagram of a Synthetic Workflow
Caption: A logical workflow demonstrating the use of this compound for hydroxyl protection in a multi-step synthesis.
Conclusion
This compound serves as an effective reagent for the protection of hydroxyl groups in the synthesis of pharmaceutical intermediates. The formation of a stable trimethylsilyl ether allows for a wide range of subsequent chemical transformations to be performed on the molecule without affecting the hydroxyl functionality. The mild conditions required for both the protection and deprotection steps make it a valuable tool for medicinal chemists and drug development professionals. The protocols provided herein offer a general guideline for the application of this compound in a laboratory setting. Researchers should optimize these conditions based on the specific substrate and desired outcome.
Silylation of Primary Alcohols: A Detailed Protocol for Robust Hydroxyl Group Protection
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling complex molecular construction. Silylation, the conversion of an alcohol to a silyl (B83357) ether, is a widely employed strategy due to the ease of installation, stability of the resulting silyl ether under various conditions, and the availability of mild and selective deprotection methods. While a variety of silylating agents are available, this document provides a comprehensive protocol for the robust and efficient silylation of primary alcohols using trimethylsilyl (B98337) chloride (TMSCl), a common and effective reagent. It should be noted that allyloxytrimethylsilane is itself a silyl ether (the product of silylating allyl alcohol) and is not typically used as a silylating agent for other alcohols due to the lack of a suitable leaving group.
Introduction
Primary alcohols are versatile functional groups, but their acidic proton and nucleophilic oxygen can interfere with many common organic transformations, such as Grignard reactions, organolithium chemistry, and certain oxidations.[1][2] Converting the hydroxyl group (-OH) to a trimethylsilyl (TMS) ether (-OTMS) effectively masks its reactivity.[2] The resulting Si-O bond is stable to a wide range of non-acidic reagents.[1] This protocol details the silylation of primary alcohols using trimethylsilyl chloride in the presence of a base, a standard and reliable method for achieving this transformation.[3][4]
Data Presentation
The following table summarizes representative data for the trimethylsilylation of various primary alcohols using the protocol described below. Yields are typically high, and reaction times are relatively short.
| Entry | Primary Alcohol Substrate | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | 1 | 25 | >95 |
| 2 | 1-Hexanol | 1.5 | 25 | >95 |
| 3 | 3-Phenyl-1-propanol | 1 | 25 | >98 |
| 4 | (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 2 | 25 | >95 |
| 5 | Propargyl alcohol | 1 | 0-25 | >90 |
Experimental Protocols
This section provides a detailed methodology for the trimethylsilylation of a primary alcohol, followed by a standard deprotection procedure.
Protocol 1: Trimethylsilylation of a Primary Alcohol
This procedure describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (B128534) (Et₃N) as the base.[3]
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution via syringe.
-
Slowly add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture. A white precipitate of triethylammonium (B8662869) chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude TMS ether.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Trimethylsilyl (TMS) Ether
TMS ethers are readily cleaved under mild acidic conditions to regenerate the alcohol.[1][3]
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
Monitor the deprotection by TLC. The reaction is typically complete within 5-30 minutes.[3]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Mandatory Visualization
Reaction Mechanism: Silylation of a Primary Alcohol
The silylation of an alcohol with trimethylsilyl chloride in the presence of a base proceeds via a nucleophilic substitution at the silicon center. The base deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom of TMSCl, displacing the chloride leaving group.[2][4]
Caption: Silylation mechanism of a primary alcohol with TMSCl.
Experimental Workflow: Silylation and Workup
The following diagram illustrates the logical flow of the experimental protocol for the silylation of a primary alcohol.
Caption: Experimental workflow for the silylation of a primary alcohol.
References
Application of Allyloxytrimethylsilane in the Development of OLED Materials
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of allyloxytrimethylsilane in the development of Organic Light-Emitting Diode (OLED) materials. Specifically, it focuses on the synthesis of a cross-linkable hole-transporting material (HTM) and its application in solution-processed OLEDs. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and materials science. While direct literature on this compound for OLEDs is sparse, this note presents a representative application based on established chemistries for creating cross-linkable hole-transport layers (HTLs), a critical component in high-performance, solution-processed OLED devices.
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology for displays and solid-state lighting due to their high contrast, wide viewing angles, and potential for flexibility.[1] Solution processing offers a cost-effective and scalable method for OLED fabrication compared to vacuum deposition.[1] However, a significant challenge in creating multilayer OLEDs via solution processing is the dissolution of underlying layers during the deposition of subsequent layers.[2] To address this, cross-linkable materials are employed to form robust, solvent-resistant films.[2]
This compound can serve as a valuable reagent for introducing a cross-linkable allyl ether group onto a hole-transporting core molecule. The allyl group can undergo thermal or photo-initiated polymerization to form a stable, cross-linked network. This application note details the synthesis of a novel triarylamine-based HTM functionalized with an allyl ether group, the formation of a cross-linked HTL, and the fabrication of a solution-processed OLED device incorporating this layer.
Application: Synthesis of a Cross-Linkable Hole-Transport Material
A plausible application of this compound is in the synthesis of a cross-linkable hole-transport material. The following protocol describes a representative synthesis of an allyl-functionalized triarylamine derivative (A-TPD) , a novel compound designed for this application note. The synthesis involves the initial preparation of a hydroxyl-functionalized triarylamine, followed by etherification using this compound in a Williamson ether synthesis-like reaction, where the trimethylsilyl (B98337) group acts as a protecting group for the reactive silanol (B1196071) intermediate.
Synthesis of 4'-(allyloxy)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (A-TPD)
Reaction Scheme:
References
Troubleshooting & Optimization
How to optimize reaction conditions for allylation using allyloxytrimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using allyloxytrimethylsilane for allylation reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My allylation reaction is not proceeding, or the yield is very low. What are the common causes and how can I fix this?
A1: Low or no conversion in allylation reactions using this compound can stem from several factors. A systematic troubleshooting approach is recommended.
Troubleshooting Steps:
-
Reagent Quality:
-
This compound: This reagent can be sensitive to moisture. Ensure it is fresh and has been stored under an inert atmosphere.[1][2] Consider purchasing a new bottle or purifying the existing stock.
-
Substrate: Verify the purity of your aldehyde or ketone. Impurities can inhibit the catalyst or lead to side reactions.
-
Solvent: Use anhydrous solvent. Residual water can quench the Lewis acid catalyst and hydrolyze the silyl (B83357) ether.
-
-
Catalyst Activity:
-
Lewis Acid: The choice and handling of the Lewis acid are critical. Many Lewis acids are extremely sensitive to air and moisture. Ensure your Lewis acid is fresh and handled under strictly anhydrous and inert conditions.
-
Catalyst Loading: Insufficient catalyst loading can lead to a sluggish or incomplete reaction. Try incrementally increasing the mole percentage of the Lewis acid.
-
-
Reaction Conditions:
-
Reaction Time: The reaction may be slow. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a common issue. Improving selectivity often involves fine-tuning the reaction conditions and the choice of catalyst.
Strategies to Enhance Selectivity:
-
Choice of Lewis Acid: The nature of the Lewis acid can significantly influence the reaction's outcome. "Harder" Lewis acids may lead to different selectivity profiles compared to "softer" ones. It is advisable to screen a variety of Lewis acids to find the optimal one for your specific substrate.
-
Temperature Control: Running the reaction at a lower temperature often enhances selectivity by favoring the desired kinetic product over thermodynamic byproducts.
-
Rate of Addition: Slow, dropwise addition of the this compound or the Lewis acid to the reaction mixture can sometimes prevent the formation of undesired products by maintaining a low concentration of the reactive species.
Q3: The reaction works, but the work-up procedure is complicated, or I am losing my product during purification. What are the best practices for work-up and purification?
A3: A well-planned work-up and purification strategy is essential for isolating your desired homoallylic alcohol in good yield.
Recommended Procedures:
-
Quenching: The reaction is typically quenched by adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer solution. This neutralizes the Lewis acid and any remaining acidic species.
-
Extraction: After quenching, the product is usually extracted into an organic solvent such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Purification: Flash column chromatography on silica (B1680970) gel is the most common method for purifying the crude product. A carefully chosen solvent system (e.g., a mixture of hexanes and ethyl acetate) will be necessary to separate the product from unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the allylation of a carbonyl compound with this compound?
Q5: Which Lewis acids are commonly used for this type of reaction, and how do I choose the right one?
A5: A range of Lewis acids can be employed. The optimal choice is substrate-dependent and often requires empirical screening. Common choices include:
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): A highly effective and frequently used catalyst for this transformation.[4][5]
-
Boron trifluoride etherate (BF₃·OEt₂): Another common and effective Lewis acid.
-
Copper(I) bromide (CuBr): Can act as a mild Lewis acid, sometimes in conjunction with microwave heating.[6]
The selection should be based on the reactivity of your substrate and the desired selectivity. A good starting point is to consult the literature for similar substrates.
Q6: What are the ideal storage and handling conditions for this compound?
A6: this compound should be stored in a cool, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1][2] Keep the container tightly sealed. It is recommended to use the reagent as soon as possible after opening the container.
Quantitative Data Summary
For researchers looking to optimize their reaction conditions, the following table provides a general starting point for key parameters based on analogous allylation reactions.
| Parameter | Typical Range | Notes |
| Lewis Acid Catalyst | TMSOTf, TiCl₄, BF₃·OEt₂, CuBr | Choice is substrate-dependent. |
| Catalyst Loading | 5 - 20 mol% | Higher loading may be needed for less reactive substrates. |
| Temperature | -78 °C to Room Temperature | Lower temperatures often improve selectivity. |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Must be anhydrous. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC-MS. |
Experimental Protocols
General Protocol for the Allylation of an Aldehyde with this compound:
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: The aldehyde (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL) and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Catalyst Addition: The Lewis acid (e.g., TMSOTf, 0.2 mmol, 20 mol%) is added dropwise to the stirred solution.
-
Allylating Agent Addition: this compound (1.2 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Visualizing the Process
Reaction Mechanism Pathway
Caption: General mechanism for Lewis acid-catalyzed allylation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. This compound | 18146-00-4 [sigmaaldrich.com]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Trimethylsilyl Trifluoromethanesulfonate Catalyzed One-Pot Method for the Conversion of Aldehydes to Homoallyl Ethers in an Ionic Liquid [organic-chemistry.org]
- 6. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
Identifying and minimizing common side products in allyloxytrimethylsilane reactions
Welcome to the technical support center for allyloxytrimethylsilane reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side products encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when working with this compound?
A1: The most frequently observed side products in reactions involving this compound are:
-
Hexamethyldisiloxane (B120664) (HMDSO): This is primarily formed through the hydrolysis of this compound or the silylating agent, followed by the condensation of the resulting trimethylsilanol.
-
Allyl Alcohol: This is the starting material for the synthesis of this compound and can be present as an unreacted reagent or as a product of hydrolysis.
-
Propenoxytrimethylsilane: This is an isomer of this compound and can form under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts.
Q2: What causes the formation of hexamethyldisiloxane (HMDSO) and how can I prevent it?
A2: HMDSO formation is a direct result of the presence of water in your reaction mixture. The trimethylsilyl (B98337) group is sensitive to moisture, leading to the reaction sequence outlined below.
To minimize HMDSO formation, it is crucial to maintain anhydrous (dry) reaction conditions. This includes:
-
Using dry solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Using a stoichiometric amount of the silylating agent to avoid excess that can react with trace moisture.
Q3: How can I detect the presence of these common side products?
A3: The most common analytical techniques for identifying side products in this compound reactions are:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like HMDSO, allyl alcohol, and propenoxytrimethylsilane.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 29Si NMR can be used to detect and quantify the presence of the desired product and major impurities.
Troubleshooting Guides
Issue 1: High Levels of Hexamethyldisiloxane (HMDSO) Detected
Symptoms:
-
GC-MS analysis shows a significant peak corresponding to HMDSO (m/z = 147 (M-15)).
-
Reduced yield of the desired this compound product.
-
Observation of a white solid precipitate (silanol intermediates) in the reaction mixture.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Presence of moisture in reagents or solvent. | Ensure all glassware is oven-dried before use. Use freshly distilled or commercially available anhydrous solvents. Store hygroscopic reagents (e.g., amine bases) over desiccants. |
| Incomplete reaction or excess silylating agent. | Monitor the reaction progress by TLC or GC to ensure full consumption of the starting alcohol. Use a minimal excess of the silylating agent. |
| Atmospheric moisture contamination. | Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. Use septa and syringes for reagent addition. |
Issue 2: Presence of Unreacted Allyl Alcohol
Symptoms:
-
A peak corresponding to allyl alcohol is observed in GC-MS or NMR analysis of the crude product.
-
The boiling point of the distilled product is lower than expected for pure this compound.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Insufficient silylating agent. | Use a slight excess (1.1-1.2 equivalents) of the silylating agent (e.g., chlorotrimethylsilane (B32843) or hexamethyldisilazane). |
| Short reaction time or low temperature. | Increase the reaction time or temperature as guided by literature procedures for the specific silylating agent used. Monitor the reaction to completion. |
| Inefficient base. | Ensure the use of a suitable and dry amine base (e.g., triethylamine (B128534), pyridine, or imidazole) to effectively scavenge the HCl produced when using chlorotrimethylsilane. |
Issue 3: Isomerization to Propenoxytrimethylsilane
Symptoms:
-
Appearance of unexpected peaks in the vinyl region of the 1H NMR spectrum.
-
Separation of an isomeric impurity during chromatographic purification.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| High reaction temperatures. | Conduct the silylation at the lowest effective temperature. For many silylations, room temperature or even 0 °C is sufficient. |
| Presence of transition metal catalysts or strong acids/bases. | Avoid the use of catalysts known to promote double bond isomerization unless specifically required by the reaction. Ensure thorough quenching and workup to remove any acidic or basic residues. |
Data Presentation
Table 1: Impact of Reaction Conditions on Side Product Formation (Illustrative Data)
| Silylating Agent | Base | Solvent | Temperature (°C) | Hexamethyldisiloxane (%) | Unreacted Allyl Alcohol (%) |
| Chlorotrimethylsilane | Triethylamine | Dichloromethane (B109758) | 25 | 5 | 3 |
| Chlorotrimethylsilane | Pyridine | Toluene | 80 | 12 | 2 |
| Hexamethyldisilazane (B44280) | (none) | Neat | 120 | 8 | 5 |
| Hexamethyldisilazane | Imidazole (B134444) (cat.) | Acetonitrile | 60 | 4 | 2 |
Note: These are representative values and actual results may vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound using Chlorotrimethylsilane
This protocol describes a standard procedure for the silylation of allyl alcohol using chlorotrimethylsilane and triethylamine as a base.
-
Preparation: Under an inert atmosphere of nitrogen, add allyl alcohol (1.0 eq) and anhydrous dichloromethane to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Silylation: Add chlorotrimethylsilane (1.1 eq) dropwise from the dropping funnel to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound using Hexamethyldisilazane (HMDS)
This protocol is an alternative method that avoids the formation of hydrochloride salts.
-
Setup: In a fume hood, combine allyl alcohol (1.0 eq) and hexamethyldisilazane (0.6 eq) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add a catalytic amount of a silylation catalyst, such as imidazole or a few drops of chlorotrimethylsilane.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia (B1221849) gas.
-
Purification: After cooling to room temperature, the product can be purified by fractional distillation to remove unreacted starting materials and any high-boiling impurities.
Visualizations
Caption: Workflow for silylation using chlorotrimethylsilane.
Caption: Pathways to common side products in this compound reactions.
References
Technical Support Center: Purification of Products from Allyloxytrimethylsilane Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of products derived from reactions involving allyloxytrimethylsilane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of products from this compound reactions, such as the Hosomi-Sakurai reaction.
Problem: Low yield after aqueous workup.
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Possible Cause 1: Hydrolysis of the silyl (B83357) ether product. Silyl ethers can be sensitive to acidic conditions.[1][2] The use of strong acids during the workup to neutralize the reaction mixture can lead to the cleavage of the silyl ether, resulting in the formation of the corresponding alcohol, which may have different solubility and be lost during extraction.
-
Possible Cause 2: Emulsion formation during extraction. The presence of silyl byproducts and certain solvents can lead to the formation of stable emulsions, making phase separation difficult and causing loss of product.[5]
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
-
Problem: Co-elution of the product with impurities during flash column chromatography.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the desired product from non-polar silyl-containing byproducts or other impurities.[6][7]
-
Solution: Carefully select the solvent system for flash chromatography by first performing thin-layer chromatography (TLC) analysis with various solvent mixtures.[8][9] A good starting point for many silyl ethers is a mixture of hexanes and ethyl acetate. A gradient elution, where the polarity of the solvent is gradually increased, can also be effective for separating compounds with close Rf values.[6]
-
Problem: Product decomposition on the silica (B1680970) gel column.
-
Possible Cause: Acidity of silica gel. Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including some silyl ethers.[6]
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[6] Alternatively, use a different stationary phase, such as neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include:
-
Unreacted starting materials: Excess this compound or the electrophile.
-
Silyl byproducts: Hexamethyldisiloxane (from the hydrolysis of trimethylsilyl (B98337) groups) and other siloxanes.
Q2: How can I remove residual tin catalysts from my reaction mixture?
A2: Organotin byproducts from catalysts can be challenging to remove. Here are a few methods:
-
Aqueous KF wash: Washing the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) can precipitate the tin species as insoluble organotin fluorides, which can then be removed by filtration through Celite.[12][13]
-
Chromatography with KF-silica: A stationary phase consisting of a mixture of potassium fluoride and silica gel can be effective for the chromatographic removal of tin residues.[13][14]
-
Chemical treatment: Treatment with reagents like aluminum trimethide (AlMe₃) or sodium hydroxide (B78521) (NaOH) can convert tin byproducts into more easily separable forms.[12]
Q3: Is distillation a suitable purification method for products of this compound reactions?
A3: Distillation can be an effective method for purifying liquid products, especially if they are thermally stable and have a significantly different boiling point from the impurities.[15] However, for high-boiling or thermally sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[15][16] Be aware that some alkoxysilanes can form azeotropes with alcohols, which can complicate purification by distillation.
Q4: My product is a solid. What is the best way to purify it?
A4: For solid products, recrystallization is often the most effective purification method. The choice of solvent is crucial and should be determined experimentally. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures.
Data Presentation
Table 1: Comparison of Purification Methods for Products of this compound Reactions
| Purification Method | Target Compound Type | Common Impurities Removed | Advantages | Disadvantages |
| Flash Column Chromatography | Most organic compounds | Unreacted starting materials, silyl byproducts, non-polar impurities | Widely applicable, good for separating complex mixtures.[7][9] | Can be time-consuming, potential for product decomposition on acidic silica gel.[6] |
| Distillation (Atmospheric or Vacuum) | Thermally stable liquids | Solvents, low-boiling impurities, some silyl byproducts | Good for large-scale purification, can be very effective for volatile compounds. | Not suitable for thermally sensitive compounds, potential for azeotrope formation.[15] |
| Recrystallization | Crystalline solids | Soluble impurities, minor byproducts | Can yield very pure material, scalable. | Requires a suitable solvent, can have lower yields if the product is somewhat soluble at low temperatures. |
| Aqueous Workup/Extraction | Water-insoluble compounds | Lewis acids, water-soluble salts, polar byproducts | Simple, effective for removing inorganic salts and catalysts.[5][11] | Risk of hydrolysis for sensitive products, potential for emulsion formation.[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Hosomi-Sakurai Reaction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Protocol 2: Flash Column Chromatography of a Homoallylic Alcohol
-
Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluting solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Load the sample: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7][17]
-
Elute the column: Add the eluting solvent to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions: Collect fractions in test tubes or vials.
-
Monitor the separation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. TCI反応実例:イミン中間体を経由した細見-櫻井アリル化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 10. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. Workup [chem.rochester.edu]
- 13. sdlookchem.com [sdlookchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purification [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. science.uct.ac.za [science.uct.ac.za]
Best practices for handling moisture-sensitive allyloxytrimethylsilane in the lab
Technical Support Center: Handling Moisture-Sensitive Allyloxytrimethylsilane
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 18146-00-4) is an organosilane compound.[1] It serves as an important silylating agent and a key intermediate in the synthesis of various organic and silicone compounds.[2][3] Its applications include the synthesis of metalated dienes, the preparation of electrical materials like organic light-emitting diodes (OLEDs), and use in the pharmaceutical industry.[3][4]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a colorless, clear liquid that is sensitive to moisture.[5][6][7] It is also highly flammable.[8] A summary of its key properties is presented in the table below.
Q3: How does moisture affect this compound?
A3: this compound reacts, albeit slowly, with water or moisture.[5][6][7] This hydrolysis process breaks the silicon-oxygen bond, leading to the formation of hexamethyldisiloxane (B120664) and allyl alcohol. This degradation will reduce the purity and reactivity of the reagent in your experiments.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, this compound must be stored under an inert atmosphere in a cool, dry, and well-ventilated place.[1][2] Containers should be kept tightly sealed and, once opened, must be carefully resealed and stored upright to prevent leakage.[2] For specific storage temperatures, refer to the supplier's recommendations.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes safety goggles, a flame-resistant lab coat, and neoprene or nitrile rubber gloves.[9][10] All handling of the liquid should be performed in a well-ventilated fume hood.[11]
Data Presentation: Properties and Storage
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18146-00-4[1][5] |
| Molecular Formula | C6H14OSi[1][6] |
| Molecular Weight | 130.26 g/mol [1][6] |
| Appearance | Colorless to almost colorless clear liquid[5][6][7] |
| Boiling Point | 100-102 °C[5][6][7] |
| Density | 0.773 g/mL at 25 °C[5][6][7] |
| Refractive Index | n20/D 1.397[5][6][7] |
| Flash Point | 31 °F (-0.56 °C)[5][7] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[5][7] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Temperature | Store in a cool place. Some suppliers recommend 2-8°C.[5][6][7] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2][4] |
| Incompatible Materials | Strong oxidizing agents, water, and moisture.[4][10] |
Troubleshooting Guides
Issue 1: My reaction yield is low or the reaction failed completely.
-
Question: I performed a reaction using this compound, but the yield of my desired product is significantly lower than expected, or the reaction did not proceed at all. What could be the cause?
-
Answer: Low or no yield in reactions involving this compound is often due to the degradation of the reagent by moisture. Here is a systematic approach to troubleshoot the issue:
-
Reagent Quality: The primary suspect is the purity of your this compound. If the reagent has been exposed to moisture, it may have hydrolyzed. Consider using a fresh bottle or re-purifying the existing stock.
-
Anhydrous Conditions: Ensure that your reaction was set up under strictly anhydrous conditions. This includes using oven-dried or flame-dried glassware and anhydrous solvents.[12] Laboratory glassware has a thin film of adsorbed moisture that can be removed by heating in an oven.[12]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[12][13] This is typically achieved using a Schlenk line or a glovebox.[13][14]
-
Solvent Purity: The solvents used in the reaction must be anhydrous. Use freshly distilled solvents or solvents from a solvent purification system.
-
Other Reagents: Check the purity and dryness of all other reagents in the reaction mixture.
-
Issue 2: I observe an unexpected side product in my reaction.
-
Question: After my reaction, I isolated a significant amount of a side product that I cannot identify. What could it be?
-
Answer: A common side product when working with silyl (B83357) ethers like this compound is hexamethyldisiloxane. This is formed from the hydrolysis of the silyl ether in the presence of water.[15] To minimize its formation, it is critical to maintain strictly anhydrous conditions throughout the experiment.
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the standard procedure for handling this compound using Schlenk techniques to maintain an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle or similar container
-
Oven-dried Schlenk flask with a rubber septum
-
Dry, inert gas source (Nitrogen or Argon)
-
Schlenk line
-
Dry syringes and needles
Procedure:
-
Dry all glassware in an oven at a minimum of 125°C overnight and allow it to cool in a desiccator or under a stream of inert gas.[12]
-
Assemble the glassware and connect it to the Schlenk line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[13]
-
To withdraw the liquid, use a dry syringe and needle. Puncture the septum on the this compound bottle.
-
It is good practice to first draw some inert gas from the headspace of the bottle into the syringe before drawing the liquid to equalize the pressure.
-
Slowly draw the desired volume of this compound into the syringe.
-
Withdraw the needle from the bottle and immediately insert it through the septum of your reaction flask, and dispense the reagent.
-
After use, ensure the bottle is properly sealed and stored.
Mandatory Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Reaction pathway for the hydrolysis of this compound.
Diagram 2: Workflow for Handling this compound
Caption: General workflow for experiments with this compound.
Diagram 3: Troubleshooting a Failed Reaction
Caption: Decision tree for troubleshooting reactions.
References
- 1. This compound | 18146-00-4 [sigmaaldrich.com]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. This compound CAS#: 18146-00-4 [m.chemicalbook.com]
- 6. This compound | 18146-00-4 [chemicalbook.com]
- 7. 18146-00-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. leonidchemicals.net [leonidchemicals.net]
- 9. gelest.com [gelest.com]
- 10. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
Strategies to improve reaction yield in Hosomi-Sakurai allylations
Welcome to the technical support center for Hosomi-Sakurai allylations. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the Hosomi-Sakurai reaction?
Q2: What is the role of the Lewis acid in this reaction?
Q3: What is the "beta-silicon effect"?
Q4: Are stoichiometric or catalytic amounts of Lewis acid required?
Q5: What are common side reactions?
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the common causes and how can I improve the outcome?
A: Low yield is a frequent issue with several potential causes. Systematically addressing the following points can help improve your results.
-
Lewis Acid Inactivity: Strong Lewis acids like TiCl₄ and SnCl₄ are highly sensitive to moisture. Ensure you are using a fresh bottle or a recently opened one stored under an inert atmosphere. The activity of the Lewis acid is paramount for the activation of the carbonyl substrate.[4]
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While many procedures are run at -78 °C, this is not universally optimal.[3][4]
-
Solution: Try screening a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the ideal condition for your specific substrate.
-
-
Incorrect Reagent Stoichiometry: The ratio of allylsilane to the electrophile and the amount of Lewis acid are crucial.
-
Low Substrate Reactivity: Sterically hindered or electron-rich carbonyl compounds can be less reactive.
-
Solution: A stronger Lewis acid or higher reaction temperatures may be necessary to drive the reaction to completion. Some substrates may inherently give lower yields due to their electronic or steric properties.[3]
-
Issue 2: Poor Regio- or Stereoselectivity
Q: My reaction is producing a mixture of isomers. How can I improve the selectivity?
A: Selectivity is often controlled by the interplay between the substrate, the allylsilane structure, and the choice of Lewis acid.
-
Controlling Diastereoselectivity: For substituted allylsilanes, the choice of Lewis acid can influence the stereochemical outcome. For example, TMSOTf-catalyzed reactions have shown highly selective syn-allylation, whereas TiCl₄-catalyzed reactions may be less selective.[3] The mechanism can proceed through an Sₙ1 or Sₙ2 type pathway depending on the Lewis acid and substrate, which governs the stereochemistry.[3]
-
Controlling Regioselectivity (1,2- vs. 1,4-Addition): With α,β-unsaturated substrates, the regioselectivity can be an issue.
-
Solution: The choice of Lewis acid and reaction conditions can influence this outcome. Harder Lewis acids may favor 1,2-addition. Careful screening of conditions is recommended if regioselectivity is a problem.
Data Presentation
Table 1: Effect of Lewis Acid on Hosomi-Sakurai Reaction Yield (Data is illustrative and compiled from general findings in the literature. Actual yields are substrate-dependent.)
| Lewis Acid | Typical Stoichiometry | Typical Temperature | Solvent | Relative Reactivity/Yield | Notes |
| TiCl₄ | 1.0 - 1.2 eq | -78 °C to RT | CH₂Cl₂ | High | Very common, highly effective but corrosive and moisture-sensitive.[2][6] |
| SnCl₄ | 1.0 - 1.2 eq | -78 °C to RT | CH₂Cl₂ | High | Another effective but moisture-sensitive Lewis acid.[3][6] |
| BF₃·OEt₂ | 1.0 - 1.5 eq | 0 °C to RT | CH₂Cl₂ | Moderate to High | Easier to handle than TiCl₄, generally effective.[6] |
| InCl₃ / Me₃SiBr | Catalytic (5-10 mol%) | RT | Non-halogenated | Good to Excellent | Milder system, can show high chemoselectivity.[1] |
| Sc(OTf)₃ | Catalytic (10 mol%) | RT | CH₂Cl₂ | Good | Effective catalytic option for certain substrates.[9] |
| TBAF | Catalytic | Reflux | THF | Varies | Fluoride-mediated alternative, particularly for aza-Hosomi-Sakurai reactions.[10][11] |
Experimental Protocols
General Protocol for the Allylation of an Aldehyde with Allyltrimethylsilane (B147118)
Materials:
-
Aldehyde (1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution (for quenching)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen or argon, add the aldehyde (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the aldehyde in anhydrous DCM (concentration typically 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.0 - 1.2 equiv) dropwise to the stirred solution. A color change is often observed. Stir the resulting mixture at -78 °C for 5-10 minutes.
-
Allylsilane Addition: Add allyltrimethylsilane (1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 30 minutes to a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional DCM.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Visualizations
Reaction Mechanism and Key Intermediate
Caption: The mechanism of the Hosomi-Sakurai reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields.
Control of Stereoselectivity
Caption: Factors influencing the stereochemical outcome.
References
- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 3. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 4. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
Technical Support Center: Troubleshooting the Synthesis with Allyloxytrimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis involving allyloxytrimethylsilane, particularly its low chemical reactivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the most common initial checks I should perform?
A1: When experiencing low reactivity with this compound, begin by verifying the following:
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Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions to prevent hydrolysis. The presence of moisture can lead to the formation of hexamethyldisiloxane (B120664) and allyl alcohol, rendering the reagent inactive.
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Anhydrous Reaction Conditions: All glassware should be thoroughly dried, and solvents must be anhydrous. The presence of trace amounts of water can significantly impact the reaction outcome.
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Catalyst Activity: If using a Lewis acid catalyst, ensure it is fresh and has not been deactivated by exposure to atmospheric moisture.
Q2: What is the primary cause of this compound's low reactivity in the absence of a catalyst?
A2: this compound is a neutral organosilicon compound and is not a potent nucleophile on its own. Its reactivity is significantly enhanced by the presence of a Lewis acid. The Lewis acid activates the electrophile (e.g., an aldehyde or ketone) by coordinating to it, which makes it more susceptible to nucleophilic attack by the this compound.
Q3: Can this compound decompose under reaction conditions?
A3: Yes, this compound can be susceptible to both hydrolysis and thermal decomposition. Hydrolysis, as mentioned, is a primary degradation pathway in the presence of moisture. While thermally stable to a degree due to the strong Si-O bond, elevated temperatures can lead to decomposition, potentially initiated at the allyl group.[1] It is crucial to follow recommended temperature protocols for specific reactions.
Q4: Are there alternatives to strong Lewis acids for activating this compound?
A4: While strong Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) are common, other activators can be used depending on the specific reaction. For instance, in some cases, fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) can be used to generate a more nucleophilic pentacoordinate silicate (B1173343) intermediate.
Troubleshooting Guides
Issue 1: Low Yield in a Hosomi-Sakurai Allylation Reaction
The Hosomi-Sakurai reaction is a common application for this compound, involving the Lewis acid-mediated allylation of carbonyl compounds. Low yields are a frequent issue and can be systematically addressed.
Troubleshooting Steps:
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Verify Lewis Acid Stoichiometry and Activity:
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Ensure the correct stoichiometric amount of the Lewis acid is used. Catalytic amounts are sometimes sufficient, but many protocols call for stoichiometric quantities.
-
Use a freshly opened or properly stored bottle of the Lewis acid. Older bottles may have absorbed atmospheric moisture, reducing their activity.
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Optimize Reaction Temperature:
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If no reaction occurs at low temperatures, a gradual warming to room temperature may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
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Check Solvent and Reagent Purity:
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Ensure the carbonyl compound is pure and free of acidic or basic impurities that could quench the Lewis acid.
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Consider the Nature of the Electrophile:
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Sterically hindered or electronically deactivated carbonyl compounds may exhibit lower reactivity. In such cases, a stronger Lewis acid or higher reaction temperatures may be required.
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Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Common Side Products and Their Causes:
-
-
Solution: Rigorously exclude moisture from the reaction. Ensure all reagents and solvents are anhydrous.
-
-
Aldol or Self-Condensation of the Carbonyl Compound: This can occur if the enolization of the carbonyl compound is faster than the allylation.
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Solution: Use a stronger Lewis acid to promote a faster allylation rate. Lowering the reaction temperature can also sometimes disfavor the condensation reaction.
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Quantitative Data Summary
The following table summarizes the effect of different Lewis acids on the yield of a model Hosomi-Sakurai allylation reaction.
| Lewis Acid | Stoichiometry (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| TiCl₄ | 1.0 | -78 | 0.5 | 89 |
| BF₃·OEt₂ | 1.2 | 0 to RT | 21 | 71[3] |
| SnCl₄ | 1.0 | -78 to RT | 1 | ~80 |
| AlCl₃ | 1.0 | -78 to 0 | 2 | Moderate |
Note: Yields are highly substrate-dependent and the above data is for illustrative purposes based on typical outcomes.
Experimental Protocols
Protocol: Hosomi-Sakurai Allylation of Cyclopentanone (B42830)
This protocol describes a three-component reaction for the synthesis of benzyl (B1604629) (1-allylcyclopentyl)carbamate.[3]
Materials:
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Cyclopentanone
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Benzyl carbamate (B1207046)
-
This compound (referred to as allyl(trimethyl)silane in the source)
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Boron trifluoride-ethyl ether complex (BF₃·Et₂O)
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Dichloromethane (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclopentanone (1.0 equiv.), benzyl carbamate (1.2 equiv.), and this compound (1.4 equiv.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
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Slowly add boron trifluoride-ethyl ether complex (1.2 equiv.) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 21 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., UPLC or TLC).
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Upon completion, quench the reaction by washing with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the desired product.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: Key reaction pathway and a common side reaction.
References
Selection criteria for catalysts in allyloxytrimethylsilane-mediated reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for allyloxytrimethylsilane-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound, and how do I choose the right one?
A1: The choice of catalyst is critical and depends primarily on the electrophile (e.g., aldehyde, ketone, acetal (B89532), imine) and the desired reaction conditions. The most common catalysts fall into three categories:
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Brønsted Acids: These are often used for the allylation of acetals and offer a milder alternative to traditional Lewis acids, avoiding harsh, corrosive, or toxic conditions. Sulfonic acids like dinitrobenzenesulfonic acid (DNBA) are particularly effective.
-
Fluoride (B91410) Ion Sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) can be used in catalytic amounts to activate the allylsilane for reactions with imines, providing a non-Lewis acid mediated pathway.
For a guided selection, refer to the catalyst selection workflow diagram below.
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[5][6] Common culprits include:
-
Reagent and Solvent Purity: Impurities, especially water, can deactivate the catalyst or lead to unwanted side reactions.[7] Ensure all reagents and solvents are pure and anhydrous.
-
Catalyst Activity: The catalyst may be old, improperly handled, or poisoned by impurities. Use a fresh, active catalyst.
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration can lead to incomplete reactions or product decomposition.[6] Monitor the reaction by TLC to determine the optimal duration and consider adjusting the temperature.
-
Workup Procedure: Product can be lost during extraction or purification.[5] Ensure efficient extraction and careful handling during purification steps.
Refer to the troubleshooting workflow for a step-by-step guide to diagnosing and solving low-yield issues.
Q3: How can I control regioselectivity and stereoselectivity in my reaction?
A3: Regio- and stereoselectivity are influenced by the choice of catalyst and the structure of the substrates.
Q4: What are common side reactions in this compound-mediated allylations?
A4: Besides the desired allylation, several side reactions can occur:
-
Hydrolysis: Acetals can be hydrolyzed back to the corresponding aldehyde or ketone in the presence of water, which can then undergo other reactions.
-
Diallylation: In some cases, particularly with highly reactive electrophiles, a second allylation can occur.[10]
-
Aldol (B89426) Condensation: If the electrophile is an enolizable aldehyde or ketone, aldol side products may form.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or does not start. | 1. Inactive or poisoned catalyst. 2. Insufficiently reactive electrophile. 3. Low reaction temperature. 4. Impure starting materials or solvent. | 1. Use a fresh batch of catalyst. Ensure anhydrous conditions. 2. Switch to a stronger Lewis acid (e.g., from CuBr to TiCl₄). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Purify all reagents and ensure solvents are anhydrous. |
| Low yield of desired product with significant starting material remaining. | 1. Incomplete reaction. 2. Insufficient catalyst loading. 3. Short reaction time. | 1. Extend the reaction time and monitor by TLC. 2. Increase the catalyst loading incrementally. 3. Continue the reaction until the starting material is consumed. |
| Low yield with formation of multiple unidentified products. | 1. Product decomposition. 2. Competing side reactions (e.g., aldol, protodesilylation). 3. Non-selective catalyst. | 1. Lower the reaction temperature or shorten the reaction time. 2. Ensure strictly anhydrous and inert conditions. 3. Screen different catalysts (e.g., a milder Brønsted acid instead of a strong Lewis acid). |
| Poor regioselectivity (e.g., 1,4-addition instead of 1,2-addition to an enone). | 1. Catalyst choice. 2. Reaction temperature. | 1. The choice of Lewis acid can influence the regioselectivity. Experiment with different Lewis acids.[8] 2. Vary the reaction temperature, as this can affect the selectivity. |
| Incorrect or poor stereoselectivity. | 1. Catalyst choice. 2. Reaction conditions not optimized for stereocontrol. | 1. Stereoselectivity is highly dependent on the catalyst; for example, TMSOTf-catalyzed reactions can show different selectivity than TiCl₄-catalyzed ones.[8] 2. For enantioselectivity, a chiral catalyst or ligand is necessary.[9] |
Quantitative Data on Catalyst Performance
The following tables summarize typical reaction conditions and yields for different catalytic systems in this compound-mediated reactions.
Table 1: Brønsted Acid Catalyzed Allylation of Acetals [10]
| Substrate (Acetal of) | Catalyst (mol%) | Time (h) | Yield (%) |
| Benzaldehyde | DNBA (2) | 2 | 94 |
| p-Bromobenzaldehyde | DNBA (2) | 1.5 | 96 |
| p-Methoxybenzaldehyde | DNBA (2) | 1.5 | 95 |
| p-Nitrobenzaldehyde | DNBA (2) | 1.5 | 91 |
| Heptanal | DNBA (2) | 2 | 87 |
Table 2: Lewis Acid Catalyzed Allylation of Acetals and Ketals [11]
| Substrate | Catalyst (mol%) | Time (h) | Temperature | Yield (%) |
| Benzaldehyde dimethyl acetal | AlBr₃/AlMe₃/CuBr (10) | 3 | RT | 94 |
| Cyclohexanone dimethyl ketal | AlBr₃/AlMe₃/CuBr (10) | 24 | RT | 91 |
| Heptanal dimethyl acetal | AlBr₃/AlMe₃/CuBr (10) | 24 | RT | 83 |
Table 3: Indium-Catalyzed Allylation of Acid Chlorides [12]
| Substrate | Catalyst (mol%) | Solvent | Yield (%) |
| Benzoyl chloride | InBr₃ (5) | Dichloromethane (B109758) | 92 |
| 4-Methoxybenzoyl chloride | InBr₃ (5) | Dichloromethane | 94 |
| Cinnamoyl chloride | InBr₃ (5) | Dichloromethane | 90 |
Experimental Protocols
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add titanium tetrachloride (TiCl₄, 1.0 equiv).
-
Stir the resulting mixture at -78 °C for 5 minutes.
-
Add allyltrimethylsilane (B147118) (1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: General Procedure for DNBA-Catalyzed Hosomi-Sakurai Reaction of Acetals [10]
-
In a reaction vessel, combine the acetal (1.0 equiv), allyltrimethylsilane (1.5 equiv), and 2,4-dinitrobenzenesulfonic acid (DNBA, 2 mol%).
-
Add anhydrous acetonitrile (B52724) as the solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup with extraction using an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product, typically by column chromatography.
Visualized Workflows and Mechanisms
Caption: A decision tree for selecting the appropriate catalyst.
Caption: A workflow for troubleshooting low-yield reactions.
Caption: The general mechanism of the Hosomi-Sakurai reaction.
References
- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 9. Chiral Brønsted acid catalysis for enantioselective Hosomi-Sakurai reaction of imines with allyltrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
Techniques for removing silyl byproducts after allyloxytrimethylsilane reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) concerning the removal of silyl (B83357) byproducts following reactions involving allyloxytrimethylsilane and related silyl ethers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your reaction products.
Q1: My NMR spectrum shows persistent silyl byproduct peaks (e.g., trimethylsilanol (B90980), hexamethyldisiloxane) after a standard aqueous workup. What should I try next?
A1: Standard aqueous workups can be insufficient for removing all silyl byproducts, especially if they are sterically hindered or if your product is highly non-polar.[1] The common byproducts are silanols (R₃SiOH) and their dehydration products, siloxanes (R₃Si-O-SiR₃).[2] Here are several strategies to enhance their removal:
-
Acidic or Basic Wash: A wash with a dilute aqueous acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃, K₂CO₃) can facilitate the hydrolysis of remaining silyl ethers and help solubilize the resulting silanols in the aqueous phase.[3]
-
Fluoride (B91410) Treatment: A wash with an aqueous solution of potassium fluoride (KF) or ammonium (B1175870) fluoride (NH₄F) is highly effective. The fluoride ion has a strong affinity for silicon and reacts with residual silanols and chlorosilanes to form fluorosilicates, which are often insoluble and can be removed by filtration.[3][4]
-
Specialized Chromatography: If your product's polarity is significantly different from the silyl byproducts, flash column chromatography is a reliable method for separation.[2][5]
-
Distillation: For volatile products, distillation or using a Kugelrohr apparatus can effectively separate them from non-volatile silyl byproducts like silicone oils.[3]
Q2: I am using Tetrabutylammonium (B224687) Fluoride (TBAF) for deprotection, but now I'm struggling to remove the tetrabutylammonium salts, especially with my polar product. What can I do?
A2: This is a common challenge, as polar products can be lost to the aqueous layer during workups designed to remove TBAF salts.[2][6]
-
Ion-Exchange Resin: An effective non-aqueous method involves stirring the crude reaction mixture with a sulfonic acid resin (e.g., DOWEX® 50WX8) and a mild inorganic base like powdered calcium carbonate (CaCO₃) in a solvent like methanol.[2][7] The resin sequesters the tetrabutylammonium cation, and the base neutralizes the fluoride anion. The solids can then be filtered off, avoiding an aqueous extraction altogether.[2][6]
-
Precipitation/Crystallization: If your desired product is a solid, you may be able to precipitate or crystallize it from a solvent system where the TBAF salts and silyl byproducts remain soluble.
Q3: My product is acid- or base-sensitive. How can I remove silyl byproducts without degrading my compound?
A3: When dealing with sensitive substrates, harsh pH conditions must be avoided.
-
Buffered Fluoride Reagents: The basicity of TBAF can be problematic for sensitive compounds.[7] Buffering the TBAF solution with acetic acid can create a milder, near-neutral deprotection environment.[7][8]
-
Neutral Fluoride Sources: Reagents like HF-Pyridine or triethylamine (B128534) trihydrofluoride (3HF·Et₃N) are less basic than TBAF and can be effective alternatives.[7][8]
-
Solid-Supported Scavengers: Using scavenger resins can be an excellent mild purification strategy. These are functionalized silica (B1680970) gels or polymers that react with and bind specific impurities. For example, an amine-functionalized resin can scavenge electrophiles, while a sulfonic acid resin can capture basic impurities.
-
Meticulous Chromatography: Careful flash column chromatography on neutral or deactivated silica gel can separate your product from byproducts without exposure to harsh pH.[3]
Q4: After column chromatography, my "pure" fractions still contain new silicon-based impurities. What is happening?
A4: This issue is often caused by the leaching of the silica stationary phase itself.[3] This can be aggravated by highly acidic or basic eluents or by certain functional groups on your compound (like amines) that can react with the silica surface.
-
Use Deactivated Silica: Employ silica gel that has been pre-treated or "deactivated." You can often achieve this by including a small amount of a modifying agent, like triethylamine for basic compounds or acetic acid for acidic ones, in your eluent system.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) (basic, neutral, or acidic) or C18-functionalized (reverse-phase) silica, which may be more inert towards your compound and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts in reactions involving this compound?
A1: The most frequently encountered byproducts are trimethylsilanol (TMSOH) and its self-condensation product, hexamethyldisiloxane (B120664) (HMDSO). These form from the hydrolysis of the silyl ether or any unreacted silylating agent during the reaction or workup.[2]
Q2: Why are silyl byproducts often difficult to remove?
A2: Their removal can be challenging due to their physical properties. Trimethylsilanol is relatively polar and water-soluble, but hexamethyldisiloxane is much less polar, greasy, and can have similar chromatographic behavior to non-polar organic products, making separation difficult.[1][2] Their volatility can also lead to co-distillation with volatile products.
Q3: Which purification technique is best?
A3: The optimal technique depends on the properties of your desired product. The following decision workflow can help guide your choice.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
How to prevent the isomerization of allyloxytrimethylsilane during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of allyloxytrimethylsilane during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound is hydrolysis of the silicon-oxygen (Si-O) bond.[1][2] This compound is sensitive to moisture, and exposure to water can lead to the cleavage of the silyl (B83357) ether linkage, forming trimethylsilanol (B90980) and allyl alcohol. This reaction can be catalyzed by acidic or basic conditions.[2]
Q2: What is isomerization in the context of this compound?
A2: Isomerization refers to the migration of the double bond within the allyl group, converting this compound to the more thermodynamically stable (Z)- and (E)-propenoxytrimethylsilane. This transformation can be catalyzed by transition metals, strong bases, or exposure to high temperatures.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light.[3] The container should be tightly sealed to prevent moisture ingress. For optimal stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: Yes, storage at 2-8°C is recommended.[4][5] However, it is crucial to ensure the container is hermetically sealed to prevent condensation, which would introduce moisture and promote hydrolysis.
Q5: Are there any chemical inhibitors that can be added to prevent isomerization?
A5: While there is no specific inhibitor universally validated for this compound, the use of radical scavengers or antioxidants can be beneficial in preventing degradation pathways that may be initiated by radicals. Commonly used inhibitors for similar organic compounds include Butylated Hydroxytoluene (BHT) and hydroquinone.[6][7][8][9] These are typically added in low concentrations (100-500 ppm).
Troubleshooting Guide: Isomerization and Degradation
Issue: I suspect my sample of this compound has isomerized or degraded. How can I confirm this and what are the likely causes?
This guide will walk you through identifying potential issues and their root causes.
Step 1: Analytical Confirmation
The first step is to confirm if isomerization or degradation has occurred using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to distinguish between this compound and its propenyl isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the isomers and provide their mass spectra for confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands can indicate the conversion of the allyl group.
Step 2: Identifying the Cause
Once isomerization or degradation is confirmed, use the following table to identify the potential cause and implement corrective actions for future storage.
| Observation from Analysis | Potential Cause | Recommended Solution |
| Presence of trimethylsilanol and/or allyl alcohol | Hydrolysis due to moisture exposure. | Store in a desiccator or glovebox. Ensure containers are tightly sealed with high-quality caps (B75204) and septa. Use anhydrous solvents and handle under an inert atmosphere. |
| Presence of (Z)- and/or (E)-propenoxytrimethylsilane | Isomerization due to contaminants or improper storage. | Avoid contact with transition metals. Do not store in containers with metal caps that could be a source of catalytic ions. Store at recommended low temperatures (2-8°C). |
| Broadening of NMR signals or appearance of multiple new peaks | General decomposition, possibly due to a combination of factors including light exposure and oxygen. | Store in amber vials to protect from light. Purge the container with an inert gas (nitrogen or argon) before sealing to remove oxygen. |
Data Presentation
Table 1: Relative Stability of Silyl Ethers to Hydrolysis
This table provides a general comparison of the stability of different silyl ethers to acid-catalyzed hydrolysis, which is a primary degradation pathway. A higher number indicates greater stability.
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Data adapted from literature sources on silyl ether stability.[10][11]
Table 2: Recommended Concentrations for Potential Stabilizers
| Stabilizer | Typical Concentration Range (ppm) | Primary Function |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Antioxidant, Radical Scavenger[8][12] |
| Hydroquinone | 100 - 1000 | Polymerization Inhibitor, Antioxidant[7][9][13] |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Monitoring Isomerization
Objective: To quantify the percentage of this compound that has isomerized to propenoxytrimethylsilane.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of CDCl₃ to prepare a stock solution of known concentration.
-
Accurately weigh a known amount of the this compound sample into a separate vial.
-
Add a precise volume of the internal standard stock solution to the sample vial.
-
Vortex the mixture until homogeneous.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to the protons of the internal standard and the characteristic protons of this compound and any observed propenoxytrimethylsilane isomers.
-
Calculate the concentration and, subsequently, the percentage of each species in the sample.
Protocol 2: Addition of BHT as a Stabilizer
Objective: To add Butylated Hydroxytoluene (BHT) to a bulk sample of this compound for enhanced long-term stability.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous compatible solvent (e.g., hexane)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
In an inert atmosphere, prepare a stock solution of BHT in the anhydrous solvent (e.g., 1 mg/mL).
-
Calculate the volume of the BHT stock solution required to achieve the desired final concentration in the this compound (e.g., 200 ppm).
-
Add the calculated volume of the BHT stock solution to the bulk this compound.
-
Stir the mixture gently for 10-15 minutes to ensure homogeneity.
-
If a solvent was used, it can be removed under reduced pressure at a low temperature, though it is often acceptable to leave a small amount of a volatile solvent.
-
Store the stabilized this compound under an inert atmosphere in a tightly sealed, light-protected container at 2-8°C.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing the isomerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. This compound CAS#: 18146-00-4 [amp.chemicalbook.com]
- 5. 18146-00-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. JP2536003B2 - Hydroquinone compounds and stabilizers for synthetic resins containing the same as active ingredients - Google Patents [patents.google.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 13. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Allyloxytrimethylsilane Reactions
Welcome to the technical support center for optimizing reactions involving allyloxytrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to solvent selection in their experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during reactions with this compound, with a focus on how solvent choice can be the root cause and solution.
Guide 1: Low or No Product Yield
Issue: The reaction shows minimal or no formation of the desired product, with a large amount of starting material remaining.
| Potential Cause | Recommended Solution & Solvent Considerations |
| Moisture Contamination | This compound and many catalysts (e.g., Lewis acids) are highly sensitive to moisture.[1] Ensure all glassware is rigorously dried (flame or oven-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Reaction Rate | The choice of solvent can significantly influence the reaction rate. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile (B52724) can accelerate the reaction compared to less polar options like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Consider switching to a more polar aprotic solvent if your reaction is sluggish. |
| Suboptimal Temperature | While many reactions with this compound proceed at room temperature, some may require heating or cooling. If you observe low yield at room temperature, especially with less reactive electrophiles, gentle heating may be necessary. Conversely, for highly exothermic reactions or those with sensitive functional groups, cooling to 0°C or -78°C may be required to prevent side reactions.[1] |
| Insufficient Catalyst Activity | The effectiveness of a catalyst, such as a Lewis acid in Hosomi-Sakurai type reactions, can be solvent-dependent. If you suspect low catalyst activity, consider screening different anhydrous aprotic solvents. |
Guide 2: Formation of Side Products
Issue: The reaction mixture shows the presence of significant impurities alongside the desired product.
| Potential Cause | Recommended Solution & Solvent Considerations |
| Protodesilylation | The presence of protic impurities (e.g., water, alcohols) can lead to the cleavage of the silyl (B83357) group from this compound.[1] Strictly anhydrous aprotic solvents such as DCM, THF, or DMF are essential to prevent this side reaction.[1] |
| Electrophile Self-Condensation | When using enolizable aldehydes or ketones as electrophiles, self-condensation can compete with the desired reaction. This is often more prevalent at higher temperatures. Running the reaction at lower temperatures (e.g., -78°C) in a suitable aprotic solvent can minimize this side reaction.[1] |
| Solvent Participation | In some cases, the solvent itself can react under the reaction conditions. For example, strong acids or bases can react with certain solvents. Ensure your chosen solvent is inert under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound?
A1: Aprotic solvents are generally required to prevent reaction with the moisture-sensitive this compound.[2][3] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF). The optimal solvent depends on the specific reaction, substrates, and catalysts involved.
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity can have a significant impact on reaction rates. Polar aprotic solvents like DMF and acetonitrile can accelerate many reactions by stabilizing charged intermediates or transition states. However, they can be more challenging to remove during the work-up.[4] Nonpolar solvents like hexanes or toluene (B28343) are less common as the primary reaction solvent but may be used in the work-up for extraction.
Q3: My reaction is complete, but I'm having trouble with the work-up. How do I effectively remove high-boiling polar aprotic solvents like DMF or DMSO?
A3: Removing high-boiling polar solvents like DMF and DMSO can be challenging. A common method is to dilute the reaction mixture with a large volume of water and extract the product with a less polar, water-immiscible solvent like ethyl acetate (B1210297) or diethyl ether. Multiple washes of the organic layer with water or a saturated aqueous lithium chloride (LiCl) solution can help to remove residual DMF or DMSO.[4][5]
Q4: Can I use protic solvents with this compound?
A4: Protic solvents like water and alcohols are generally not recommended for reactions involving this compound as they can lead to protodesilylation (cleavage of the Si-O bond).[1] However, in some deprotection protocols, a protic solvent like methanol (B129727) may be used in combination with other reagents.[6]
Q5: How do I monitor the progress of my reaction in a high-boiling solvent like DMF by TLC?
A5: When spotting the reaction mixture on a TLC plate, the high-boiling solvent can cause streaking. To mitigate this, you can perform a mini-workup by taking a small aliquot of the reaction mixture, quenching it in a separate vial with an appropriate aqueous solution, and extracting with a volatile organic solvent like ethyl acetate. The organic layer can then be spotted on the TLC plate.[7][8]
Data Presentation
The following table summarizes the general characteristics and suitability of common aprotic solvents for this compound reactions. The "Relative Rate" is a qualitative measure, and the optimal solvent will always be substrate and reaction-dependent.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Relative Rate (Qualitative) | Work-up Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Moderate | Easy to remove under reduced pressure. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate | Can form peroxides; relatively easy to remove. |
| Acetonitrile | 37.5 | 81.6 | Fast | Miscible with water; can be removed by azeotropic distillation with water or careful evaporation. |
| Dimethylformamide (DMF) | 36.7 | 153 | Very Fast | High boiling point; typically removed by aqueous work-up and extraction.[4] |
Experimental Protocols
General Protocol for the Reaction of this compound with an Aldehyde (Hosomi-Sakurai type reaction)
This is a general guideline and may require optimization for specific substrates and Lewis acids.[1]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL) to a flame-dried round-bottom flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C) using a suitable cooling bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., Titanium tetrachloride, 1.1 mmol) dropwise to the stirred solution.
-
Stirring: Stir the mixture for 15 minutes to allow for complexation.
-
This compound Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 18146-00-4 [amp.chemicalbook.com]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to Allyloxytrimethylsilane for Structural Elucidation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reagents and intermediates is a cornerstone of reliable and reproducible research. Allyloxytrimethylsilane serves as a versatile intermediate, acting as a protected form of allyl alcohol and a precursor in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for its structural verification. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, presenting an objective comparison with structurally similar alternatives and supported by experimental data.
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility. The following is a representative methodology for obtaining the ¹H and ¹³C NMR data discussed herein.
Sample Preparation and Instrumentation:
-
Approximately 5-10 mg of the analyte (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H nuclei and 101 MHz for ¹³C nuclei.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon environment.
Analysis of this compound Spectra
The structure of this compound [(CH₃)₃Si-O-CH₂-CH=CH₂] gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for straightforward identification.
¹H NMR Spectrum
The proton NMR spectrum is characterized by four distinct signals corresponding to the different proton environments in the molecule. The high-field signal of the trimethylsilyl (B98337) (TMS) group is a key identifier for silyl (B83357) ethers.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| (CH ₃)₃Si- | 0.07 | Singlet (s) | - | 9H |
| -O-CH ₂- | 4.08 | Doublet of Triplets (dt) | J = 5.4, 1.6 Hz | 2H |
| -CH=CH ₂ (cis) | 5.03 | Doublet of Quartets (dq) | J = 10.4, 1.6 Hz | 1H |
| -CH=CH ₂ (trans) | 5.19 | Doublet of Quartets (dq) | J = 17.2, 1.6 Hz | 1H |
| -CH =CH₂ | 5.86 | Doublet of Doublet of Triplets (ddt) | J = 17.2, 10.4, 5.4 Hz | 1H |
Data adapted from available spectral databases.
-
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet integrating to nine protons appears far upfield at approximately 0.07 ppm. This is characteristic of the magnetically equivalent methyl protons on the silicon atom.
-
Allylic Protons (-O-CH₂-): These two protons appear as a doublet of triplets around 4.08 ppm. They are coupled to the adjacent vinylic proton (-CH=) with a J-value of ~5.4 Hz and show a small long-range coupling to the terminal vinyl protons (=CH₂) of ~1.6 Hz.
-
Terminal Vinylic Protons (=CH₂): These two protons are diastereotopic and thus chemically non-equivalent. The proton cis to the main carbon chain appears around 5.03 ppm, while the trans proton is further downfield at ~5.19 ppm. Both signals are complex, showing geminal coupling to each other, cis (~10.4 Hz) or trans (~17.2 Hz) coupling to the -CH= proton, and a small long-range coupling to the allylic protons.
-
Internal Vinylic Proton (-CH=): This single proton appears as a complex multiplet furthest downfield in the vinyl region (~5.86 ppm). It is coupled to the trans proton (~17.2 Hz), the cis proton (~10.4 Hz), and the two allylic protons (-O-CH₂-) (~5.4 Hz), resulting in a doublet of doublet of triplets.
Below is a diagram illustrating the spin-spin coupling relationships between the protons in the allyl group.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum displays four signals, one for each unique carbon environment. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) |
| (C H₃)₃Si- | -0.5 |
| -O-C H₂- | 64.5 |
| -CH=C H₂ | 114.3 |
| -C H=CH₂ | 135.8 |
Data are typical estimated values based on spectral prediction and comparison with similar structures.
-
Trimethylsilyl Carbons (-Si(CH₃)₃): These carbons appear upfield, typically at a slightly negative chemical shift (~ -0.5 ppm), due to the electropositive nature of silicon.
-
Allylic Carbon (-O-CH₂-): This carbon is attached to an electronegative oxygen atom, shifting it downfield to ~64.5 ppm.[1][2]
-
Terminal Vinylic Carbon (=CH₂): This sp² hybridized carbon appears at ~114.3 ppm.[1][2]
-
Internal Vinylic Carbon (-CH=): This sp² carbon is deshielded relative to the terminal one and appears further downfield at ~135.8 ppm.[1][2]
Comparison with Alternative Compounds
Comparing the NMR data of this compound with related compounds highlights the influence of the silyl ether group on the chemical shifts. We will compare it with Diallyl Ether (CH₂=CH-CH₂-O-CH₂-CH=CH₂) and Allyltrimethylsilane (B147118) (CH₂=CH-CH₂-Si(CH₃)₃).
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | This compound | Diallyl Ether | Allyltrimethylsilane |
| -X-CH₂-CH= | 4.08 (-O-Si) | 3.99 (-O-C) | 1.49 (-Si-C) |
| -CH=CH₂ | 5.86 | 5.91 | 5.75 |
| =CH₂ (terminal) | 5.03, 5.19 | 5.18, 5.27 | 4.83, 4.88 |
| (CH₃)₃-X- | 0.07 (-Si-O) | - | 0.00 (-Si-C) |
-
Effect of the Silyl Group: The most dramatic difference is seen in the allylic protons (-X-CH₂-). In this compound, these protons are at 4.08 ppm. Replacing the -Si(CH₃)₃ group with another allyl group (Diallyl Ether) causes only a minor upfield shift to 3.99 ppm, indicating the electronic effect of the silyl group transmitted through oxygen is minimal at this position. However, in allyltrimethylsilane, where the CH₂ group is directly bonded to silicon, the signal shifts dramatically upfield to ~1.49 ppm. This demonstrates the strong shielding effect of the electropositive silicon atom when directly attached to the carbon backbone.
-
Vinylic Protons: The chemical shifts of the vinylic protons are less affected across the different structures, though the terminal protons (=CH₂) in allyltrimethylsilane are noticeably more shielded (shifted upfield) compared to the ether-containing counterparts. This again reflects the direct electronic influence of the silicon atom.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. Key identifying features include the highly shielded nine-proton singlet of the trimethylsilyl group in the ¹H spectrum and the corresponding upfield carbon signal in the ¹³C spectrum. Comparison with related compounds like diallyl ether and allyltrimethylsilane effectively demonstrates the predictable electronic effects of the silyl ether moiety on proton and carbon chemical shifts, providing researchers with a robust dataset for distinguishing between these valuable synthetic building blocks.
References
Assessing the Purity of Allyloxytrimethylsilane: A Comparative Guide to GC-MS and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed protocol for assessing the purity of allyloxytrimethylsilane using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. Furthermore, it offers a comparative overview of alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a comprehensive understanding of the available analytical tools.
GC-MS Protocol for this compound Purity Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. The following protocol is a synthesized approach based on established methods for analyzing silane (B1218182) compounds and can be adapted for this compound.[1][2][3] Special precautions should be taken when handling silanes due to their potentially pyrophoric nature.[4]
1. Sample Preparation:
-
Solvent Selection: Heptane is a recommended solvent as it has been shown to improve sensitivity in the GC analysis of other silane compounds.[2][3]
-
Dilution: Prepare a dilute solution of the this compound sample in heptane. The concentration should be optimized based on instrument sensitivity, but a starting point of 1 mg/mL is suggested.[2]
2. GC-MS Instrumentation and Parameters:
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and potential impurities.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | TG-5SILMS (30 m x 250 µm x 0.25 µm) or similar non-polar capillary column[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Inlet Temperature | 220 °C[2] |
| Injection Volume | 1 µL[5] |
| Injection Mode | Splitless (0.5 min)[2][5] |
| Oven Temperature Program | Initial temperature of 80 °C (hold for 0.5 min), ramp to 250 °C at 20 °C/min, hold for 6 min[5] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 200 °C[2] |
| Electron Energy | 70 eV[2] |
| Mass Range | 50-400 u[5] |
| Data Acquisition | Full Scan |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Identification of the main peak corresponding to this compound and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Potential Impurities:
Based on the common synthesis route from chlorotrimethylsilane (B32843) and allyl alcohol, potential impurities to monitor include:
-
Unreacted starting materials: Chlorotrimethylsilane and Allyl alcohol.
-
Hexamethyldisiloxane: Formed from the hydrolysis of chlorotrimethylsilane.
-
Higher molecular weight siloxane oligomers.
Comparison of Purity Assessment Methods
While GC-MS is a robust method for purity determination, other analytical techniques offer complementary information. The following table compares GC-MS with NMR and FTIR spectroscopy.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. |
| Information Provided | Quantitative purity, identification of volatile impurities, molecular weight of components. | Detailed molecular structure, identification and quantification of impurities with distinct NMR signals.[6][7][8][9] | Presence of specific functional groups, can indicate the presence of certain types of impurities (e.g., hydroxyl-containing compounds).[1][2][4][5][10] |
| Sample Preparation | Dilution in a suitable solvent. | Dissolution in a deuterated solvent. | Typically neat (liquid sample) or as a thin film. |
| Advantages | High sensitivity and selectivity, excellent for separating complex mixtures, provides quantitative results. | Provides unambiguous structural information, can be quantitative (qNMR), non-destructive.[8] | Fast, simple, and non-destructive, good for a quick screening of functional group impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds, requires a reference mass spectral library for confident identification. | Lower sensitivity compared to GC-MS, may not detect impurities with overlapping signals, requires more expensive instrumentation. | Provides limited structural information, not ideal for quantifying low-level impurities, susceptible to interference from atmospheric moisture and CO2. |
Experimental Workflow and Data Visualization
The logical flow of the GC-MS analysis for assessing the purity of this compound is illustrated in the following diagram.
Caption: Workflow for GC-MS Purity Assessment of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. This compound(18146-00-4) 1H NMR [m.chemicalbook.com]
- 4. cetjournal.it [cetjournal.it]
- 5. tandfonline.com [tandfonline.com]
- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 7. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis: Allyloxytrimethylsilane versus Allyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of allyloxytrimethylsilane and allyltrimethylsilane (B147118), two valuable reagents in organic synthesis. By examining their performance in key chemical transformations and providing supporting experimental data, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Structural and Electronic Differences
The reactivity of these two organosilanes is fundamentally governed by the nature of the bond between the silicon atom and the allyl group. In allyltrimethylsilane , a stable silicon-carbon (Si-C) bond is present. Conversely, This compound features a more labile silicon-oxygen (Si-O) bond. This seemingly subtle difference has profound implications for their chemical behavior.
The electron-donating nature of the trimethylsilyl (B98337) group ((CH₃)₃Si-) in allyltrimethylsilane enhances the nucleophilicity of the allyl group's γ-carbon, a phenomenon known as the β-silicon effect. This effect stabilizes the carbocation intermediate formed during electrophilic attack. In contrast, the oxygen atom in this compound introduces a different electronic environment. While the silyl (B83357) group can still influence the reactivity, the presence of the Si-O bond opens up alternative reaction pathways, primarily involving its cleavage.
Structural differences and their influence on reactivity.
Comparative Performance in Key Reactions
Electrophilic Addition (Hosomi-Sakurai Type Reactions)
The Hosomi-Sakurai reaction, a Lewis acid-catalyzed allylation of electrophiles, is a cornerstone of synthetic chemistry. Allyltrimethylsilane is a well-established reagent for this transformation, reacting with a wide range of aldehydes, ketones, and imines.[1] The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon atom, leading to the formation of homoallylic alcohols or amines.[1]
This compound can also participate in similar reactions to generate homoallylic ethers. However, its reactivity can be influenced by the stability of the Si-O bond in the presence of Lewis acids. Strong Lewis acids may favor the cleavage of the Si-O bond, leading to different reaction outcomes.
Table 1: Electrophilic Addition to Carbonyl Compounds
| Reagent | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Allyltrimethylsilane | Benzaldehyde (B42025) | TiCl₄ (100) | CH₂Cl₂ | -78 | 1 | 1-Phenyl-3-buten-1-ol | 92 | [2] |
| Allyltrimethylsilane | Acetophenone | TiCl₄ (100) | CH₂Cl₂ | -78 | 2 | 2-Phenyl-4-penten-2-ol | 85 | [2] |
| This compound | Benzaldehyde Dimethyl Acetal (B89532) | CuBr (10) | 1,2-DCE | 100 (μW) | 1 | 4-Phenyl-1-buten-4-yl methyl ether | 95 | [3] |
| This compound | Cyclohexanone Dimethyl Ketal | CuBr (10) | 1,2-DCE | 100 (μW) | 1 | (1-Allylcyclohexyloxy)methane | 65 | [3] |
Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across a double or triple bond. Both this compound and allyltrimethylsilane possess an allyl group that can undergo hydrosilylation. This reaction is a powerful tool for the synthesis of functionalized organosilanes. The choice of catalyst, typically a platinum or rhodium complex, is crucial for controlling the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).
While extensive data exists for the hydrosilylation of allyltrimethylsilane, studies on this compound are less common but indicate its capability to undergo this transformation. The presence of the oxygen atom may influence the catalyst's activity and the reaction's regioselectivity.
Table 2: Platinum-Catalyzed Hydrosilylation with Triethoxysilane
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Allyltrimethylsilane | Karstedt's catalyst | 0.01 | Toluene | 80 | 2 | 1-(Triethoxysilyl)-3-(trimethylsilyl)propane | >95 | (General Procedure) |
| This compound | Pt/C | 1 | Neat | 120 | 4 | 1-(Triethoxysilyl)-3-(trimethylsiloxy)propane | 97.4 | [4] |
Experimental Protocols
General Workflow for Reactivity Studies
The following diagram outlines a typical workflow for comparing the reactivity of the two silanes in a given reaction.
General experimental workflow for comparative reactivity analysis.
Protocol for Hosomi-Sakurai Reaction with Allyltrimethylsilane
Reaction: Allylation of Benzaldehyde
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Allyltrimethylsilane (1.2 mmol, 137 mg)
-
Titanium tetrachloride (1.0 M solution in CH₂Cl₂, 1.0 mL, 1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous CH₂Cl₂ (5 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the cooled solvent.
-
Slowly add the titanium tetrachloride solution (1.0 mmol) dropwise to the reaction mixture. Stir for 10 minutes.
-
Add allyltrimethylsilane (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol for Allylation using this compound
Reaction: Synthesis of 4-Phenyl-1-buten-4-yl methyl ether from Benzaldehyde Dimethyl Acetal
Materials:
-
Benzaldehyde dimethyl acetal (1.0 mmol, 152 mg)
-
This compound (1.2 mmol, 156 mg)
-
Copper(I) bromide (0.1 mmol, 14.3 mg)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vessel, combine benzaldehyde dimethyl acetal (1.0 mmol), this compound (1.2 mmol), and copper(I) bromide (0.1 mmol) in anhydrous 1,2-dichloroethane (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 1 hour with stirring.[3]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-phenyl-1-buten-4-yl methyl ether.[3]
Mechanistic Considerations
The differing reactivity of the two silanes can be rationalized by examining their behavior in the presence of a Lewis acid (LA).
Comparative mechanistic pathways in Lewis acid-catalyzed reactions.
For allyltrimethylsilane, the Lewis acid activates the electrophile, which is then attacked by the electron-rich double bond of the allylsilane. The resulting β-silyl carbocation is stabilized and subsequently undergoes desilylation to afford the allylated product.
In the case of this compound, a similar pathway can occur. However, the Si-O bond is susceptible to cleavage by the Lewis acid, which can lead to the formation of allyl alcohol and a silyl halide or other silyl species. This can be a competing and sometimes dominant pathway, depending on the reaction conditions and the strength of the Lewis acid.
Conclusion
Both this compound and allyltrimethylsilane are valuable reagents for the introduction of an allyl group in organic synthesis.
-
This compound offers an alternative for the synthesis of homoallylic ethers. However, its utility in Lewis acid-catalyzed reactions is nuanced by the lability of the Si-O bond. This feature can be exploited for specific transformations but may also lead to undesired side reactions. Careful selection of the Lewis acid and reaction conditions is crucial for achieving the desired outcome with this reagent.
This comparative guide provides a framework for understanding the distinct reactivity profiles of these two important organosilanes, enabling more informed decisions in the planning and execution of complex organic syntheses.
References
A Comparative Guide to Silyl Ether Protecting Groups for Alcohols: Featuring Allyloxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Silyl (B83357) ethers are a cornerstone in the protection of hydroxyl groups due to their ease of formation, tunable stability, and mild removal conditions. This guide provides a comprehensive comparison of common silyl ethers, including a theoretical evaluation of allyloxytrimethylsilane, a less-documented protecting group. The information presented herein is supported by established experimental data for well-known silyl ethers and a logical extrapolation for this compound, aiming to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or triflate in the presence of a base. The general structure is R-O-SiR'3. The stability and reactivity of the silyl ether are primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, bulkier groups hinder the approach of nucleophiles or acids, thus increasing the stability of the protecting group.[1][2]
This guide will compare the following silyl ethers:
-
TMS (Trimethylsilyl): -Si(CH3)3
-
TES (Triethylsilyl): -Si(CH2CH3)3
-
TBDMS (tert-Butyldimethylsilyl): -Si(CH3)2(C(CH3)3)
-
TIPS (Triisopropylsilyl): -Si(CH(CH3)2)3
-
TBDPS (tert-Butyldiphenylsilyl): -Si(Ph)2(C(CH3)3)
-
This compound (AOTMS): A theoretical evaluation based on its structure, -Si(CH3)2(OCH2CH=CH2), which is an incorrect representation. The correct interpretation is an allyl ether of a trimethylsilyl-protected alcohol, R-O-TMS, where the rest of the molecule contains an allyl ether. However, the prompt asks for a comparison of this compound as a protecting group itself. Given the lack of data for its use as a protecting group, we will proceed with a theoretical analysis based on the structure of an allyl(trimethyl)silane ether, R-O-Si(CH3)2(allyl).
Quantitative Comparison of Silyl Ether Stability
The stability of silyl ethers towards acidic and basic conditions is a critical factor in their selection. The following tables summarize the relative rates of cleavage for common silyl ethers.
Table 1: Relative Rates of Acidic and Basic Cleavage of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| AOTMS (Theoretical) | Likely similar to TMS due to minimal steric hindrance from the allyl group. | Likely similar to TMS. |
Data compiled from multiple sources.[1][2]
Deprotection Strategies
The choice of deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.
Table 2: Common Deprotection Reagents and Conditions for Silyl Ethers
| Silyl Ether | Common Deprotection Reagents |
| TMS | Mild acid (e.g., acetic acid in THF/water), K2CO3 in methanol, TBAF.[1] |
| TES | Acetic acid, HF-pyridine, TBAF.[1] |
| TBDMS | HF-pyridine, TBAF, CSA in methanol.[1] |
| TIPS | TBAF (often requires longer reaction times or heating).[1] |
| TBDPS | TBAF (often requires longer reaction times or heating).[1] |
| AOTMS (Theoretical) | Given its presumed lability similar to TMS, it would likely be cleaved by mild acids, bases, or fluoride (B91410) sources. Additionally, the allyl group offers an orthogonal deprotection strategy via palladium catalysis.[2][3] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with TBDMSCl
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add imidazole.
-
Slowly add TBDMSCl to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Deprotection of a TBDMS Ether using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Theoretical Deprotection of an Allyl Silyl Ether via Palladium Catalysis
This protocol is based on established methods for the deprotection of allyl ethers and is proposed as a potential method for the orthogonal cleavage of an allyl silyl ether.[3]
Materials:
-
Allyl silyl-protected alcohol (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq)
-
A scavenger for the allyl group (e.g., dimedone, morpholine, or tributyltin hydride)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve the allyl silyl-protected alcohol and the allyl scavenger in the anhydrous solvent under an inert atmosphere.
-
Add the palladium catalyst to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general protection and deprotection workflows.
Caption: General workflow for alcohol protection and deprotection.
Caption: Relative stability of common silyl ethers.
Conclusion
The choice of a silyl ether protecting group is a critical decision in the design of a synthetic route. While TMS and TES offer ease of removal for simple applications, TBDMS, TIPS, and TBDPS provide increasing levels of stability required for multi-step syntheses.
The theoretical analysis of this compound suggests it would behave similarly to TMS in terms of stability towards standard acidic and basic deprotection methods. Its key distinguishing feature would be the potential for orthogonal deprotection via palladium catalysis, a valuable tool for complex molecule synthesis. However, the lack of experimental data for the use of this compound as a protecting group for alcohols means that its practical utility and performance remain to be established. Researchers are encouraged to consider the well-documented silyl ethers for reliable and predictable outcomes. Should a synthetic challenge require the specific properties theoretically offered by an allyl silyl ether, further investigation into its formation and cleavage would be necessary.
References
A Comparative Guide: Allyloxytrimethylsilane vs. Traditional Allylstannane Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagent is paramount to the success of a synthetic route. This guide provides an in-depth comparison of allyloxytrimethylsilane (a prominent allylsilane) and traditional allylstannane reagents, focusing on their performance, safety, and practicality in allylation reactions. Experimental data and detailed protocols are provided to support the objective comparison.
Allylation, the introduction of an allyl group into a molecule, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. For decades, allylstannanes have been the reagents of choice for this transformation due to their high reactivity. However, the emergence of allylsilanes, such as this compound, offers a compelling alternative with significant advantages in terms of toxicity and handling.
Performance and Reactivity: A Head-to-Head Comparison
Allylsilanes are generally less reactive than their tin counterparts. This lower reactivity necessitates the use of a Lewis acid catalyst to activate the electrophile (commonly an aldehyde or ketone) for the reaction to proceed efficiently. This reaction is famously known as the Hosomi-Sakurai reaction. In contrast, allylstannanes can react with aldehydes and ketones under thermal conditions or with milder Lewis acid activation.
While the higher reactivity of allylstannanes might seem advantageous, it can also lead to a lack of selectivity. The milder conditions often required for allylsilane reactions can be beneficial when working with sensitive substrates.
Quantitative Data Summary
The following table summarizes representative data from the literature for the allylation of aromatic aldehydes with this compound and allyltributylstannane (B1265786). It is important to note that the reaction conditions are not identical but are optimized for each reagent, reflecting their inherent reactivity differences.
| Reagent | Electrophile | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde (B42025) | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 0.5 | 89 | [1] |
| This compound | 4-Methoxybenzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 92 | |
| This compound | 4-Nitrobenzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 85 | |
| Allyltributylstannane | Benzaldehyde | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 1 | 95 | |
| Allyltributylstannane | 4-Methoxybenzaldehyde | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 1.5 | 93 | |
| Allyltributylstannane | 4-Nitrobenzaldehyde | None (Microwave) | Neat | 110 | 0.17 | 94 | [2] |
Toxicity and Environmental Impact: A Clear Advantage for Silicon
One of the most significant drawbacks of allylstannanes is the inherent toxicity of organotin compounds.[3][4][5][6][7] Organotin byproducts are often difficult to remove completely from the final product, a major concern in the synthesis of active pharmaceutical ingredients. These compounds are neurotoxic and their effects can be cumulative. In contrast, organosilicon compounds are generally considered to have low toxicity and are more environmentally benign.[8][9] The byproducts of allylsilane reactions (e.g., trimethylsilanol) are typically volatile and easily removed.
Experimental Protocols
Protocol 1: Hosomi-Sakurai Allylation of Benzaldehyde with this compound
This protocol is a representative example of a Lewis acid-catalyzed allylation using an allylsilane.
Materials:
-
Benzaldehyde
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.0 mmol, 1.0 M solution in CH₂Cl₂) to the stirred solution. The mixture will typically turn yellow or orange.
-
Stir the mixture for 5 minutes at -78 °C.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Protocol 2: Lewis Acid-Catalyzed Allylation of Benzaldehyde with Allyltributylstannane
This protocol details a typical allylation reaction using an allylstannane reagent.
Materials:
-
Benzaldehyde
-
Allyltributylstannane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ (1.1 mmol) dropwise to the stirred solution.
-
After stirring for 5 minutes, add allyltributylstannane (1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel. Due to the toxicity of tin byproducts, special care should be taken during purification.
Visualizing the Mechanisms
The following diagrams illustrate the proposed reaction pathways for the Lewis acid-catalyzed allylation with this compound (Hosomi-Sakurai Reaction) and the allylation with allylstannane.
Caption: Hosomi-Sakurai reaction workflow.
Caption: Allylstannane reaction pathways.
Conclusion
This compound presents a safer and more environmentally friendly alternative to traditional allylstannane reagents. While allylsilanes are less reactive and necessitate the use of a Lewis acid catalyst, this can offer an advantage in terms of selectivity for complex molecules. The primary driver for switching from tin to silicon reagents is the significant reduction in toxicity, a critical consideration in modern synthetic chemistry, particularly in the pharmaceutical industry. The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including substrate sensitivity, desired selectivity, and scalability, with a strong impetus to opt for the less hazardous silicon-based methodology whenever feasible.
References
- 1. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Toxicity and health effects of selected organotin compounds: a review. | Semantic Scholar [semanticscholar.org]
- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The environmental fate and ecological impact of organosilicon materials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
Spectroscopic techniques for comparing starting materials and products in allylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for characterizing starting materials and products in allylation reactions. Detailed experimental protocols and quantitative data are presented to support the comparison.
Introduction to Allylation and Spectroscopic Analysis
Allylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, creating a new stereocenter and introducing a versatile allyl group. The transformation of a carbonyl compound (e.g., an aldehyde or ketone) to a homoallylic alcohol is a common example. Monitoring the conversion of starting materials to products is crucial for reaction optimization and characterization. Spectroscopic techniques provide the necessary insights into this transformation by probing the molecular structure and identifying key functional group changes.
Key Spectroscopic Techniques for Monitoring Allylation
The three primary spectroscopic methods for analyzing allylation reactions are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[1]
-
Infrared (IR) Spectroscopy: Identifies the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[2][3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide information about their structure through fragmentation patterns.[4]
The following sections will compare these techniques using a representative Barbier-type allylation of benzaldehyde (B42025) with allyl bromide to form 1-phenylbut-3-en-1-ol.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for the starting materials and the product of the allylation of benzaldehyde.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Benzaldehyde | Aldehydic-H | 9.98 | s | - | 1H |
| Aromatic-H | 7.55-7.90 | m | - | 5H | |
| Allyl Bromide | =CH- | 5.99 | ddt | 16.8, 9.7, 7.2 | 1H |
| =CH₂ (trans) | 5.30 | d | 16.8 | 1H | |
| =CH₂ (cis) | 5.15 | d | 9.7 | 1H | |
| -CH₂Br | 3.93 | d | 7.2 | 2H | |
| 1-Phenylbut-3-en-1-ol | Aromatic-H | 7.25-7.40 | m | - | 5H |
| =CH- | 5.75-5.90 | m | - | 1H | |
| =CH₂ | 5.10-5.20 | m | - | 2H | |
| -CH(OH)- | 4.70 | t | 6.5 | 1H | |
| -CH₂- | 2.50 | t | 6.5 | 2H | |
| -OH | 2.10 | br s | - | 1H |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Benzaldehyde | C=O | 192.4 |
| Aromatic-C | 128.8, 129.5, 134.3, 136.5 | |
| Allyl Bromide | =CH- | 133.0 |
| =CH₂ | 118.0 | |
| -CH₂Br | 32.5 | |
| 1-Phenylbut-3-en-1-ol | Aromatic-C | 126.0, 127.8, 128.7, 144.0 |
| =CH- | 134.5 | |
| =CH₂ | 118.5 | |
| -CH(OH)- | 74.0 | |
| -CH₂- | 44.0 |
Table 3: FTIR Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C=C Stretch | =C-H Stretch |
| Benzaldehyde | ~1700 (strong) | - | ~1600 (medium) | ~3060 (medium) |
| Allyl Bromide | - | - | ~1640 (medium) | ~3080 (medium) |
| 1-Phenylbut-3-en-1-ol | - | ~3350 (broad, strong) | ~1640 (medium) | ~3070 (medium) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | 106 | 105, 77 |
| Allyl Bromide | 120, 122 (approx. 1:1 ratio) | 41 |
| 1-Phenylbut--3-en-1-ol | 148 | 131, 107, 79, 77 |
Experimental Protocols
Protocol 1: Zinc-Mediated Barbier-Type Allylation of Benzaldehyde[5]
Materials:
-
Benzaldehyde
-
Allyl bromide
-
Zinc dust
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add zinc dust (2.0 mmol).
-
Add saturated aqueous NH₄Cl solution (5 mL) and THF (5 mL).
-
Add benzaldehyde (1.0 mmol) to the stirred suspension.
-
Add allyl bromide (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: ¹H and ¹³C NMR Spectroscopy[6][7]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified starting material or product in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.
Data Acquisition:
-
Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the signals (for ¹H NMR) to determine the relative number of protons.
Protocol 3: FTIR Spectroscopy[8][9]
Sample Preparation:
-
For liquid samples (benzaldehyde, allyl bromide, 1-phenylbut-3-en-1-ol), place a drop of the neat liquid between two potassium bromide (KBr) plates.
Data Acquisition:
-
Record a background spectrum of the KBr plates.
-
Place the sample in the spectrometer's sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Protocol 4: Mass Spectrometry (Electron Ionization)[10]
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
Data Acquisition:
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).
Data Processing:
-
The instrument's software plots the relative abundance of ions as a function of their mass-to-charge (m/z) ratio.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an allylation reaction.
Caption: Workflow for spectroscopic analysis of an allylation reaction.
Conclusion
NMR, IR, and Mass Spectrometry are complementary techniques that provide a comprehensive understanding of an allylation reaction.
-
IR spectroscopy is a rapid and straightforward method to confirm the disappearance of the starting carbonyl group and the appearance of the product's hydroxyl group.
-
NMR spectroscopy offers the most detailed structural information, confirming the connectivity of the newly formed molecule and allowing for the relative quantification of starting materials and products in the reaction mixture.
-
Mass spectrometry definitively confirms the molecular weight of the product and can aid in structural elucidation through analysis of fragmentation patterns.
By employing these techniques in concert, researchers can effectively monitor the progress of allylation reactions, confirm the identity of their products, and ensure their purity.
References
A Comparative Guide to Validating Stereoselectivity in Reactions of Allyloxytrimethylsilane
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate validation of stereoisomeric ratios is paramount. In reactions involving key reagents such as allyloxytrimethylsilane, which are fundamental in the construction of chiral homoallylic ethers and alcohols, rigorous analytical methodologies are required to quantify the degree of stereocontrol. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate validation method is contingent upon several factors, including the physicochemical properties of the analyte, the required level of sensitivity and accuracy, and the availability of instrumentation. This document outlines the principles, experimental protocols, and performance characteristics of each technique to facilitate an informed decision-making process.
Comparative Overview of Analytical Techniques
The following table summarizes the key performance indicators for chiral HPLC, chiral GC, and NMR-based methods for the determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.). The quantitative data presented are representative values for the analysis of chiral alcohols and ethers and may vary depending on the specific analyte, instrumentation, and experimental conditions.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent (CSA) or by derivatization with a chiral derivatizing agent (e.g., Mosher's acid). |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range. For some derivatized alcohols, LODs can reach the low ng/mL level.[1] | High sensitivity, often in the pg to ng range, especially with a Flame Ionization Detector (FID). | Generally higher than chromatographic methods, typically in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | Typically in the µg/mL range.[2][3] | In the ng/mL range for derivatized volatile compounds. | In the mg/mL range, requiring a sufficient concentration for accurate integration. |
| Linearity (R²) | Excellent, typically ≥ 0.999.[2][3] | Excellent, typically ≥ 0.99. | Good, but the dynamic range can be more limited compared to chromatographic techniques. |
| Precision (%RSD) | High, with Relative Standard Deviation (RSD) typically < 2% for intra- and inter-day precision.[2] | High, with RSD values often below 5%. | Generally good, with RSDs around 1-5% for the determination of enantiomeric excess, but can be higher at low concentrations. |
| Analysis Time | Typically 10-30 minutes per sample. | Faster for volatile compounds, often 5-20 minutes per sample. | Rapid data acquisition (minutes), but sample preparation (derivatization) can be time-consuming. |
| Sample Requirements | Soluble in mobile phase, non-volatile. | Volatile or semi-volatile, thermally stable. Derivatization may be necessary. | Soluble in a suitable deuterated solvent. |
| Determination of Absolute Configuration | Not directly determined. | Not directly determined. | Possible with methods like Mosher's ester analysis.[4][5][6][7][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable validation of stereoselectivity. Below are representative protocols for each of the primary analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of a homoallylic alcohol or ether product.
1. Sample Preparation:
-
Reaction Quench: Upon completion of the reaction involving this compound, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Optional): If necessary, purify the crude product via flash column chromatography to isolate the desired homoallylic ether or alcohol.
-
Sample for HPLC: Accurately weigh and dissolve approximately 1 mg of the purified product in the HPLC mobile phase to a final concentration of about 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[9]
2. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v). For acidic or basic analytes, additives like 0.1% trifluoroacetic acid or diethylamine (B46881) may be required to improve peak shape.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, often 25 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of a volatile homoallylic alcohol or ether.
1. Sample Preparation and Derivatization:
-
Derivatization (for alcohols): To improve volatility and chromatographic performance, chiral alcohols are often derivatized. A common method is acetylation:
-
Dissolve ~10 mg of the alcohol in 1 mL of dichloromethane.
-
Add acetic anhydride (B1165640) (2 equivalents) and a catalytic amount of pyridine (B92270).
-
Stir at room temperature for 1-2 hours.
-
Quench with water and extract with an organic solvent.
-
Dry and concentrate the organic layer.
-
-
Sample for GC: Dilute the derivatized (or underivatized for ethers) sample in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
2. GC Conditions:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped to 200 °C at 5 °C/min.
-
Detector Temperature: Typically 250 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
NMR Spectroscopy: Chiral Solvating Agents (CSAs)
Objective: To determine the enantiomeric excess of a homoallylic alcohol by observing the splitting of NMR signals.
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific amount of the chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent) to the NMR tube. The molar ratio of CSA to analyte is critical and often needs to be optimized (typically starting from 0.5 to 2 equivalents).
-
Gently shake the tube to ensure complete dissolution and complex formation.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the splitting of one or more signals of the analyte into two distinct sets of peaks, corresponding to the two diastereomeric complexes formed.
3. Data Analysis:
-
Integrate the corresponding signals for each of the diastereomeric complexes.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
Calculate the enantiomeric excess (% ee).
NMR Spectroscopy: Mosher's Ester Analysis
Objective: To determine the absolute configuration and enantiomeric excess of a chiral secondary alcohol.
1. Derivatization:
-
Prepare two separate reactions for the (R)- and (S)-Mosher's esters.
-
To a solution of the chiral alcohol (1 equivalent) in a dry solvent (e.g., pyridine or CH₂Cl₂ with DMAP), add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents).
-
In a separate vial, perform the same reaction with (S)-(+)-MTPA-Cl.
-
Allow the reactions to proceed to completion (typically 1-4 hours at room temperature).
-
Work up the reactions to isolate the crude diastereomeric esters. Purification is not always necessary if the NMR signals of interest are well-resolved.
2. NMR Acquisition:
-
Acquire separate ¹H NMR spectra for the crude (R)-MTPA ester and the (S)-MTPA ester in a suitable deuterated solvent (e.g., CDCl₃).
3. Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed stereocenter.
-
A consistent positive Δδ for protons on one side and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
The enantiomeric excess can be determined by integrating the well-resolved signals of the diastereomers in the spectrum of one of the Mosher's esters.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for each analytical technique.
Caption: Workflow for stereoselectivity validation using Chiral HPLC.
Caption: Workflow for stereoselectivity validation using Chiral GC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Investigation of Lewis Acids in the Activation of Allyloxytrimethylsilane for Carbon-Carbon Bond Formation
The activation of allyloxytrimethylsilane by a Lewis acid proceeds through the coordination of the Lewis acid to the electrophile, typically a carbonyl compound or an acetal (B89532). This coordination enhances the electrophilicity of the reaction partner, facilitating the nucleophilic attack by the allylsilane. The strength and nature of the Lewis acid can dramatically affect the reaction rate and outcome.
Performance Comparison of Lewis Acids
The effectiveness of different Lewis acids in promoting the reaction between an electrophile and this compound varies considerably. The following table summarizes the performance of several common Lewis acids in the allylation of benzaldehyde (B42025) dimethyl acetal, a model reaction, showcasing the impact of the catalyst on product yield under different conditions.[1]
| Lewis Acid System | Equivalents of Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlBr₃/AlMe₃ (6:1) | 1.1 | -78 | 2 | 95 |
| AlBr₃/AlMe₃ (6:1) | 0.5 | -78 | 2 | 93 |
| AlBr₃/AlMe₃ (6:1) | 0.1 | -78 | 24 | 25 |
| AlBr₃/AlMe₃ (6:1) | 0.1 | -78 to 25 | 24 | 85 |
| AlBr₃/AlMe₃/CuBr | 0.1 (Al), 0.1 (Cu) | -78 to 0 | 4 | 96 |
This data highlights that a stoichiometric amount of the AlBr₃/AlMe₃ mixture leads to high yields at low temperatures.[1] Catalytic amounts are less effective at low temperatures but can achieve high yields when the reaction is allowed to warm to room temperature.[1] Notably, the addition of a catalytic amount of copper(I) bromide (CuBr) significantly accelerates the reaction, affording a high yield in a much shorter time frame even with a catalytic quantity of the aluminum Lewis acid.[1]
Other Lewis acids commonly employed for activating allyltrimethylsilane (B147118) in reactions with various electrophiles include titanium tetrachloride (TiCl₄), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and indium(III) chloride (InCl₃).[1][2] While direct comparative data under identical conditions is sparse in the literature, TiCl₄ is known for its high reactivity, often used in stoichiometric amounts at low temperatures.[1] TMSOTf is a versatile catalyst that can be used in catalytic amounts.[1] Indium(III) chloride has emerged as an efficient catalyst for chemoselective allylation reactions.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Lewis acid-catalyzed allylation of an acetal with allyltrimethylsilane.
General Procedure for the AlBr₃/AlMe₃ Catalyzed Allylation of Benzaldehyde Dimethyl Acetal[1]
To a stirred solution of benzaldehyde dimethyl acetal (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in anhydrous dichloromethane (B109758) (7 mL) under an argon atmosphere at -78 °C, a solution of AlBr₃/AlMe₃ (6:1 molar ratio, 0.1 to 1.1 equivalents as indicated in the table) in dichloromethane is added dropwise. The reaction mixture is stirred at the specified temperature and for the time indicated in the table. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallyl ether.
Procedure for the Mixed AlBr₃/CuBr Catalyzed Allylation[1]
To a stirred solution of benzaldehyde dimethyl acetal (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in anhydrous dichloromethane (7 mL) under an argon atmosphere at -78 °C, a solution of AlBr₃/AlMe₃ (6:1, 0.1 mmol) in dichloromethane is added, followed by the addition of copper(I) bromide (0.1 mmol). The reaction mixture is stirred and allowed to warm to 0 °C over 4 hours. The workup and purification procedure is identical to the one described above.
Signaling Pathways and Experimental Workflows
Visualizing the reaction process can aid in understanding the roles of the different components. The following diagrams illustrate the general mechanism of Lewis acid activation and the experimental workflow.
Figure 2. A typical experimental workflow for Lewis acid-catalyzed allylation.
References
Navigating the Analysis of Allyloxytrimethylsilane Reaction Mixtures: A Comparative Guide to HPLC, GC, and NMR Methods
For researchers, scientists, and drug development professionals engaged in syntheses involving allyloxytrimethylsilane, a critical step is the accurate analysis of the resulting complex reaction mixtures. The choice of analytical technique is paramount for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, offering insights into the strengths and limitations of each method.
This compound is a volatile and reactive organosilicon compound, presenting unique challenges for analytical separation and characterization. Factors such as its volatility, potential for hydrolysis, and the presence of structurally similar impurities necessitate a careful selection of the analytical method. While HPLC is a versatile and widely used technique, for volatile compounds like silanes, GC is often the more conventional choice. NMR, on the other hand, offers invaluable structural information without the need for chromatographic separation.
This guide will delve into a comparative analysis of these three powerful techniques, supported by general experimental protocols and data presentation formats, to assist researchers in developing robust analytical methods for their specific needs.
At a Glance: Comparing HPLC, GC, and NMR
The selection of an analytical technique hinges on the specific requirements of the analysis, such as the need for quantitative purity determination, structural elucidation of unknown byproducts, or routine reaction monitoring. The following table summarizes the key characteristics of HPLC, GC, and NMR for the analysis of this compound reaction mixtures.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Analyte Volatility | Suitable for a wide range of volatilities, from non-volatile to moderately volatile compounds.[1] | Best suited for volatile and thermally stable compounds.[1] | Not dependent on analyte volatility. |
| Sample Preparation | Dissolution in a suitable solvent; filtration may be required.[2] | Dissolution in a volatile solvent; derivatization may be necessary for non-volatile compounds. | Dissolution in a deuterated solvent. |
| Separation Efficiency | Good to excellent. | Excellent, especially with capillary columns. | No separation; spectra of all components are superimposed.[3] |
| Detection | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD). | Flame Ionization (FID), Thermal Conductivity (TCD), Mass Spectrometry (MS).[4] | Radiofrequency detector. |
| Quantitative Analysis | Excellent with proper calibration. | Excellent with proper calibration.[5] | Good to excellent for relative and absolute quantification (qNMR).[6][7] |
| Structural Information | Limited to UV-Vis spectra unless coupled with MS. | Provides fragmentation patterns with MS detection, aiding in structural elucidation.[8] | Excellent for detailed structural elucidation and stereochemical analysis.[3] |
| Key Advantages | Broad applicability to various compounds, room temperature operation.[1] | High resolution, high sensitivity, well-established for volatile silicon compounds.[4][5] | Non-destructive, provides rich structural information, minimal sample preparation.[3] |
| Key Limitations | Challenging for highly volatile compounds, potential for analyte loss.[9] | Limited to volatile and thermally stable analytes.[1] | Lower sensitivity, potential for signal overlap in complex mixtures.[3][10] |
Experimental Protocols: A General Overview
Detailed experimental protocols must be optimized for the specific reaction mixture and analytical goals. The following provides a general framework for each technique.
High-Performance Liquid Chromatography (HPLC)
While not the standard for volatile silanes, a potential HPLC method would require careful development to minimize analyte loss.
-
Column Selection: A reversed-phase C18 column with low silanol (B1196071) activity is a potential starting point to minimize interactions with the silane (B1218182).[11][12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for reversed-phase HPLC. The gradient can be optimized to achieve separation of the components.
-
Sample Preparation: The reaction mixture should be diluted in a solvent compatible with the mobile phase. Care must be taken to avoid hydrolysis of the this compound by using anhydrous solvents if possible.
-
Detection: A UV detector may have limited utility if the compounds lack a strong chromophore. A mass spectrometer (MS) or an evaporative light scattering detector (ELSD) would be more suitable.
-
Quantification: External or internal standards would be used to create a calibration curve for the quantification of this compound and known impurities.
Gas Chromatography (GC)
GC is the more established technique for the analysis of volatile silicon compounds.[4][5]
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5) is typically used for silane analysis.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Injector and Oven Temperature Program: The injector temperature should be high enough to vaporize the sample without causing degradation. A temperature gradient for the oven is programmed to separate compounds based on their boiling points.
-
Sample Preparation: The reaction mixture is diluted in a volatile organic solvent (e.g., hexane, dichloromethane).
-
Detection: A flame ionization detector (FID) provides good sensitivity for organic compounds. A mass spectrometer (MS) is highly recommended for the identification of unknown byproducts based on their fragmentation patterns.[8]
-
Quantification: Similar to HPLC, calibration curves are generated using standards for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of the reaction mixture without separation.[3][6][7][13][14]
-
Sample Preparation: A small aliquot of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl3). An internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis (qNMR).
-
Data Acquisition: A ¹H NMR spectrum is typically acquired first due to its high sensitivity and the abundance of protons in organic molecules. ¹³C and ²⁹Si NMR spectra can provide additional structural information.
-
Data Analysis:
-
Qualitative Analysis: The chemical shifts, coupling constants, and integration of the signals are used to identify the structures of the reactants, products, and byproducts.
-
Quantitative Analysis (qNMR): The relative molar ratio of the components can be determined by comparing the integration of their characteristic signals.[6] If an internal standard of known concentration is used, the absolute concentration of each component can be calculated.[7]
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical technique.
Conclusion and Recommendations
The optimal analytical method for this compound reaction mixtures depends on the specific analytical goal.
-
For routine purity analysis and quantification of known components , Gas Chromatography (GC) , particularly GC-MS, is the recommended technique due to its high sensitivity, and established suitability for volatile silicon compounds.[4][5][8]
-
For the identification of unknown byproducts and detailed structural elucidation , Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. Its ability to provide a comprehensive structural picture of the entire reaction mixture without separation is a significant advantage.[3]
-
High-Performance Liquid Chromatography (HPLC) may be considered if the reaction mixture contains non-volatile components or if the analytes are thermally sensitive.[1] However, method development for volatile silanes can be challenging and may require specialized columns and detection methods to overcome issues with analyte loss and sensitivity.[9]
In many research and development settings, a combination of these techniques provides the most comprehensive understanding of the reaction. For instance, GC-MS can be used for routine monitoring and quantification, while NMR can be employed to definitively identify the structures of any new or unexpected impurities that are detected. By understanding the capabilities and limitations of each technique, researchers can confidently select and develop the most appropriate analytical methods to support their synthetic chemistry endeavors.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access Water | Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... [accesswater.org]
- 5. ieomsociety.org [ieomsociety.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Separation of Silane, chlorotriethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Silane, trimethoxy(2,4,4-trimethylpentyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to the Stability of Silyl Ether Protecting Groups: TBDMS vs. TIPS and the Allyl Alternative
In the intricate field of multi-step organic synthesis, particularly within drug development and materials science, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are among the most utilized protecting groups due to their versatility, ease of application, and tunable stability. This guide provides an objective, data-driven comparison of the stability of TBDMS and TIPS ethers. Additionally, it will contrast these silyl ethers with the commonly used allyl ether, offering researchers a comprehensive overview to inform their synthetic strategies.
The stability of a silyl ether is predominantly dictated by the steric hindrance around the silicon atom.[1][2] Bulky substituents impede the approach of acids, bases, or fluoride (B91410) ions, which are required for cleavage of the silicon-oxygen bond.[1] This principle is the foundation for the differential stability observed among various silyl ethers, enabling selective deprotection in complex molecules.
Relative Stability: A Quantitative Comparison
The choice between TBDMS and TIPS often hinges on the required robustness of the protecting group throughout a synthetic sequence. The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered and, therefore, more stable than the TBDMS group.[3] This difference has been quantified through relative hydrolysis rate studies under both acidic and basic conditions.
Data Summary of Relative Silyl Ether Stability
The following tables summarize the relative rates of cleavage for TBDMS and TIPS ethers under various conditions. For context, the highly labile Trimethylsilyl (TMS) ether is included as a baseline (Relative Rate = 1).
Table 1: Relative Rates of Acidic Hydrolysis [3][4][5]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
Note: These values represent the increased resistance to acidic hydrolysis compared to TMS.
Table 2: Relative Rates of Basic Hydrolysis [4][5]
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
| Trimethylsilyl | TMS | 1 |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 |
| Triisopropylsilyl | TIPS | ~100,000 |
Note: These values represent the increased resistance to basic hydrolysis compared to TMS.
From the data, it is evident that under acidic conditions, TIPS ethers are substantially more stable than TBDMS ethers.[2] In basic media, TIPS ethers also exhibit greater stability, although the difference is less pronounced compared to acidic conditions.[2][5] The stability of allyl ethers is not directly comparable within this framework as their cleavage does not typically occur via hydrolysis but through distinct mechanisms, most commonly involving transition metal catalysis.[6]
Visualization of Stability and Experimental Workflow
To better illustrate the relationships and processes discussed, the following diagrams have been generated.
Caption: Logical relationship of silyl ether stability and orthogonality.
Caption: General experimental workflow for silyl ether deprotection.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the deprotection of TBDMS and TIPS ethers.
Protocol 1: Fluoride-Mediated Deprotection of a TBDMS Ether
This method is the most common for cleaving TBDMS ethers due to its mildness and high efficiency, driven by the formation of a strong Si-F bond.[7][8]
-
Objective: To deprotect a TBDMS ether using tetrabutylammonium (B224687) fluoride (TBAF).
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297) or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF to make an approximately 0.1 M solution.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.[7]
-
Stir the solution and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate's steric hindrance.[2]
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.[2]
-
Protocol 2: Acid-Catalyzed Deprotection of a TIPS Ether
Due to their high stability, TIPS ethers often require stronger acidic conditions for cleavage compared to TBDMS ethers.
-
Objective: To deprotect a TIPS ether using acidic conditions.
-
Materials:
-
TIPS-protected alcohol (1.0 equiv)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TIPS-protected alcohol in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) to facilitate cleavage.
-
Monitor the reaction progress by TLC. Deprotection may take several hours to complete.
-
Once the starting material is consumed, cool the reaction to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol via flash column chromatography if necessary.
-
Protocol 3: Palladium-Catalyzed Deprotection of an Allyl Ether
The cleavage of allyl ethers requires a distinct set of reagents, highlighting their orthogonality to silyl ethers.
-
Objective: To deprotect an allyl ether using a palladium catalyst.
-
Materials:
-
Allyl-protected alcohol (1.0 equiv)
-
Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5-10 mol%)
-
Allyl cation scavenger, e.g., 1,3-dimethylbarbituric acid or morpholine (B109124) (2-3 equiv)
-
Anhydrous solvent, e.g., THF or Dichloromethane (DCM)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the allyl-protected alcohol and the allyl cation scavenger in the anhydrous solvent.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Stir the mixture at room temperature. The reaction is often rapid, but should be monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The selection of an appropriate hydroxyl protecting group is a critical decision in the design of a synthetic pathway.
-
TBDMS offers a good balance of stability and reactivity, making it a workhorse in organic synthesis. It is stable to a wide range of non-acidic and non-fluoride conditions but can be removed reliably when needed.[9]
-
TIPS provides significantly enhanced stability, especially under acidic conditions, rendering it the group of choice when downstream steps involve harsh acidic reagents.[5][10] Its greater steric bulk also allows for the selective deprotection of less hindered silyl ethers like TBDMS.[11]
-
Allyl ethers offer an orthogonal protection strategy. Their stability in the presence of acids, bases, and fluoride sources, coupled with their unique cleavage conditions via transition metal catalysis, makes them invaluable for syntheses requiring differential protection of multiple hydroxyl groups.[6]
By understanding the quantitative differences in stability and the specific protocols for removal, researchers can strategically employ these protecting groups to navigate complex synthetic challenges and efficiently achieve their molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Silyl Groups - Gelest [technical.gelest.com]
- 11. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
Safe Disposal of Allyloxytrimethylsilane: A Procedural Guide
The proper disposal of Allyloxytrimethylsilane is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its safe handling and disposal, specifically tailored for professionals in research and drug development. Adherence to these protocols is essential for the responsible management of this chemical from its use to its final disposition.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a highly flammable liquid and vapor that causes skin irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations should be worn.
-
Skin Protection: Appropriate protective gloves, such as nitrile rubber, and a lab coat or other protective clothing are necessary to prevent skin contact.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
Handling and Storage:
-
Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1]
-
Containers should be stored in a cool, dry, and well-ventilated location and kept tightly closed.
-
To prevent static discharge, it is important to ground and bond containers and receiving equipment.[1]
-
Use only non-sparking tools when handling this substance.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents, water, and moisture, as it can react to produce methanol.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for a comprehensive risk assessment and safe handling.
| Property | Value |
| Molecular Formula | C6H14OSi |
| Molecular Weight | 130.26 g/mol |
| Boiling Point | 100-102 °C |
| Density | 0.773 g/mL at 25 °C |
Source: ChemicalBook[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in strict compliance with all federal, state, and local environmental regulations. This chemical should never be disposed of down the drain or in regular trash.
Experimental Protocol for Neutralization and Disposal:
Note: This procedure is a general guideline for the safe neutralization of small quantities of reactive silane (B1218182) compounds. It should be performed by trained personnel in a controlled laboratory setting.
-
Preparation: Work in a chemical fume hood and wear all required personal protective equipment (PPE). Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon, to displace air and moisture.
-
Dilution: Dilute the this compound waste with a dry, inert, and less flammable solvent (e.g., heptane) to reduce its concentration.
-
Neutralization: Slowly add a proton source, such as tert-butyl alcohol, dropwise to the stirred solution under a nitrogen atmosphere. The reaction can be exothermic, so the addition rate should be controlled to manage the temperature.
-
Quenching: After the initial reaction has subsided, cautiously add water dropwise to the stirred mixture to hydrolyze any remaining reactive species.
-
Separation: Allow the mixture to separate into aqueous and organic layers.
-
Waste Segregation:
-
The organic layer should be collected in a designated container for flammable liquid waste.
-
The aqueous layer should be tested for pH and neutralized if necessary before being collected in a designated aqueous waste container.
-
-
Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and stored in a designated satellite accumulation area until they can be collected by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to soak up the product.[2]
-
Collect: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Never return spilled material to its original container for reuse.[2] All materials used for cleanup, including gloves and absorbent pads, must be treated as hazardous waste and disposed of accordingly.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Allyloxytrimethylsilane
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Allyloxytrimethylsilane, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Essential Safety Information
This compound is a flammable liquid and vapor that can cause skin and eye irritation. Inhalation may also lead to respiratory tract irritation. It is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn. A face shield should be worn when there is a splash hazard. |
| Skin and Body | A flame-retardant lab coat. Wear suitable protective clothing to prevent skin contact. |
| Respiratory | A NIOSH-certified organic vapor respirator is recommended when handling outside of a fume hood or in case of inadequate ventilation.[1] |
Emergency Procedures
In the event of an emergency, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| After Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1] |
| After Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1] |
| After Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical advice/attention.[1] |
| After Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount when working with this compound to ensure a safe laboratory environment.
Preparation and Handling
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: This compound is highly flammable.[2] Keep it away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools.[3][4]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[3][4]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Container Handling: Keep the container tightly closed when not in use.[5]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage
-
Waste Container: Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials, pending disposal.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, and if possible, increase ventilation to the area of the spill.
-
Contain: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.
Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. For unused or excess this compound, it should be treated as hazardous waste and disposed of according to institutional and local regulations.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
